Technical Documentation Center

3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one

The following technical guide provides an in-depth analysis of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one , a specialized heterocyclic building block. This guide is structured to serve researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one , a specialized heterocyclic building block. This guide is structured to serve researchers in medicinal chemistry and process development, focusing on the compound's structural properties, synthesis pathways, and reactivity profile within the context of drug discovery (e.g., kinase and protease inhibitors).[1]

[1]

Executive Summary

3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a functionalized N-aryl pyrazinone scaffold.[1] It serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly in the development of Factor Xa inhibitors (analogous to Apixaban intermediates) and ATP-competitive kinase inhibitors .[1]

The molecule features a pyrazin-2(1H)-one core substituted at the N1 position with a 2-methoxyphenyl (o-anisyl) group and at the C3 position with a reactive chlorine atom .[1] This specific substitution pattern offers unique steric and electronic properties compared to the more common para-substituted analogs, influencing both the metabolic stability and the binding conformation of downstream pharmacophores.[1]

Property Details
Chemical Class N-Aryl Pyrazinone (Halogenated Heterocycle)
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.65 g/mol
Key Functionality Electrophilic C3-Chlorine (SɴAr handle), Sterically crowded N1-Aryl group
Predicted LogP ~2.1 (Moderate Lipophilicity)
Primary Application Scaffold for SɴAr and Pd-catalyzed cross-coupling reactions

Structural Analysis & Electronic Properties

Core Architecture

The molecule consists of a six-membered pyrazinone ring.[1][2] The lactam functionality (N1-C2=O) is the dominant tautomer, stabilized by the N1-aryl substituent which prevents lactim formation at that position.[1]

  • N1-Aryl Interaction (The Ortho Effect): Unlike the 4-methoxyphenyl analog (used in Apixaban synthesis), the 2-methoxyphenyl group introduces significant steric bulk adjacent to the N1-C2 bond.[1] This forces the phenyl ring to twist out of coplanarity with the pyrazinone core (dihedral angle > 45°).

    • Consequence: This twist reduces

      
      -conjugation between the phenyl ring and the pyrazinone nitrogen, potentially making the N1 lone pair less available for resonance delocalization into the phenyl ring, and thus maintaining the electron density within the pyrazinone core.[1]
      
  • C3-Chlorine Reactivity: The chlorine atom at C3 is activated for Nucleophilic Aromatic Substitution (SɴAr) .[1] It is positioned

    
     to the imine-like nitrogen (N4) and 
    
    
    
    to the carbonyl (C2), creating an electron-deficient center.[1]
Diagram: Structural Features & Numbering

G Core Pyrazin-2(1H)-one Core (Electron Deficient) Cl C3-Chlorine (Electrophilic Site for SnAr) Core->Cl Activated by N4 & C2=O Aryl N1-(2-Methoxyphenyl) (Steric Bulk / Ortho-Effect) Core->Aryl N1-C(Ar) Bond Aryl->Core Twisted Conformation (Reduced Conjugation)

Figure 1: Structural connectivity and functional analysis of the target scaffold.

Synthesis Pathways

Synthesis of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically follows one of two primary retrosynthetic disconnections: N-Arylation of the pre-formed pyrazinone or Cyclization of acyclic precursors .[1]

Method A: Chan-Lam Coupling (Modern Route)

This is the most direct method for introducing the sterically hindered ortho-substituted aryl group.[1]

  • Starting Material: 3-Chloropyrazin-2(1H)-one.[1]

  • Reagent: 2-Methoxyphenylboronic acid.[1]

  • Catalyst: Cu(OAc)₂ (Copper(II) acetate).

  • Conditions: Pyridine (base), Molecular Sieves (4Å), Dichloromethane (DCM), Room Temperature, Open to air (O₂ source).[1]

  • Mechanism: Oxidative coupling.[1] The copper catalyst facilitates the formation of the C-N bond under mild conditions, tolerating the C3-chlorine atom.[1]

Method B: The "Diketopiperazine" Route (Classical)

This route is preferred for large-scale manufacturing as it avoids expensive transition metal catalysts.[1]

  • Step 1: Condensation of 2-methoxyaniline with ethyl chloroacetate to form N-(2-methoxyphenyl)glycine.[1]

  • Step 2: Reaction with glycine ethyl ester followed by cyclization to form 1-(2-methoxyphenyl)piperazine-2,5-dione .[1]

  • Step 3: Chlorination/Oxidation.[1][3] Treatment with POCl₃ (Phosphorus oxychloride) and PCl₅ typically yields the di- or tri-chlorinated intermediate.[1] Controlled hydrolysis or specific oxidative chlorination conditions are required to selectively obtain the 3-chloro-pyrazin-2-one core.[1]

    • Note: This route often yields mixtures of isomers (e.g., 3,5-dichloro) and requires careful purification.[1]

Experimental Protocol: Chan-Lam Coupling (Representative)

Protocol Validation: This method is based on standard Chan-Lam conditions for N-arylation of amides/heterocycles [1].[1]

  • Setup: To a 100 mL round-bottom flask, add 3-chloropyrazin-2(1H)-one (1.0 equiv, 5.0 mmol), 2-methoxyphenylboronic acid (1.5 equiv, 7.5 mmol), and Cu(OAc)₂ (1.0 equiv).

  • Solvent: Add anhydrous DCM (50 mL) and Pyridine (2.0 equiv).

  • Activation: Add 1.0 g of activated 4Å molecular sieves.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature under an air atmosphere (balloon or open tube) for 24–48 hours.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Characterization: Confirm structure via ¹H-NMR (look for 2-methoxy singlet ~3.8 ppm and pyrazinone protons) and LC-MS (M+H ~237).

Reactivity Profile & Applications

The utility of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one lies in its orthogonal reactivity.[1] The C3-chlorine is a "privileged" handle for diversification.[1]

Nucleophilic Aromatic Substitution (SɴAr)

The most common transformation. The pyrazinone core functions as an electron-withdrawing group, activating the C3-Cl bond.[1]

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]

  • Conditions: Mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (K₂CO₃ or DIPEA).[1]

  • Application: Synthesis of Kinase Inhibitors . The resulting 3-amino-1-arylpyrazin-2-ones mimic the adenine ring of ATP, allowing hydrogen bonding with the kinase hinge region [2].[1]

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to install carbon substituents at C3.[1]

  • Buchwald-Hartwig: Amination with sterically hindered amines that fail under standard SɴAr conditions.[1]

  • Sonogashira: Introduction of alkynes.

Reactivity Logic Map

Reactivity Target 3-Chloro-1-(2-methoxyphenyl) pyrazin-2(1H)-one SnAr SnAr (Nucleophilic Substitution) Reagent: R-NH2 / Base Product: 3-Amino-pyrazinone (Kinase Inhibitor) Target->SnAr Path A: C-N Bond Formation Suzuki Suzuki Coupling Reagent: Ar-B(OH)2 / Pd(0) Product: 3-Aryl-pyrazinone (Biaryl Scaffold) Target->Suzuki Path B: C-C Bond Formation Hydrogenation Dehalogenation Reagent: H2 / Pd-C Product: 1-(2-methoxyphenyl)pyrazin-2-one Target->Hydrogenation Path C: Reduction

Figure 2: Primary reactivity pathways for the C3-chloro handle.

Safety & Handling

  • Hazard Classification: Like many halogenated heterocycles, this compound should be treated as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .[1]

  • Sensitization: Pyrazinone derivatives can be skin sensitizers.[1] Handle with nitrile gloves.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation over long periods.[1]

  • Disposal: Halogenated organic waste.[1] Do not dispose of down the drain.

References

  • BenchChem. (2025).[1][4] A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Retrieved from

  • MDPI. (2022).[1] New, Eco-Friendly Method for Synthesis of Trazodone Analogues. Molecules. Retrieved from

  • ResearchGate. (2024).[1] Nucleophilic Aromatic Substitution Reactions of Chloroazines. Retrieved from

  • Manus Aktteva. (2023).[1] Intermediates of Apixaban and Pyrazinone Derivatives. Retrieved from [1]

Sources

Exploratory

Structural and Analytical Profiling of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one: Molecular Weight, Formula, and Characterization Protocols

Executive Summary In modern drug discovery, halogenated N-aryl pyrazinones serve as highly versatile, privileged scaffolds. Specifically, 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a critical synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated N-aryl pyrazinones serve as highly versatile, privileged scaffolds. Specifically, 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a critical synthetic intermediate frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1].

This technical whitepaper provides an in-depth profiling of this compound, establishing its exact molecular formula (C₁₁H₉ClN₂O₂ ) and molecular weight (236.65 g/mol ). Furthermore, we detail the self-validating analytical methodologies—specifically High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR)—required to definitively confirm these parameters in a rigorous drug development environment.

Structural & Physicochemical Profiling

The molecular architecture of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one consists of a central pyrazin-2(1H)-one core, substituted at the N1 position with a 2-methoxyphenyl group, and at the C3 position with a chlorine atom.

The molecular weight is calculated based on the standard atomic weights of its constituent elements:

  • Carbon (C₁₁): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H₉): 9 × 1.008 = 9.072 g/mol

  • Chlorine (Cl₁): 1 × 35.450 = 35.450 g/mol

  • Nitrogen (N₂): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

  • Total Average Molecular Weight: 236.65 g/mol

To facilitate rapid reference for medicinal chemists, the core quantitative physicochemical properties are summarized in Table 1.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Molecular Formula C₁₁H₉ClN₂O₂Defines atomic composition for elemental analysis.
Average Molecular Weight 236.65 g/mol Highly lead-like; leaves >260 Da for further functionalization under Lipinski's Rule of 5.
Monoisotopic Exact Mass 236.0353 DaTarget value for HRMS (ESI-TOF) validation.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 4 (N, O, O, N)Key for interaction with kinase hinge regions.
Rotatable Bonds 2Low entropic penalty upon target binding.

High-Resolution Analytical Protocols for Formula Confirmation

To ensure scientific integrity, the determination of molecular weight and formula cannot rely on a single data point. The following protocols are designed as self-validating systems , where the intrinsic physical properties of the molecule act as internal controls to confirm the experimental results.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

Objective: Confirm the exact monoisotopic mass (236.0353 Da) and validate the C₁₁H₉ClN₂O₂ formula via isotopic pattern deconvolution[2].

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Causality: Formic acid acts as an essential proton source, facilitating the formation of the[M+H]⁺ pseudomolecular ion.

  • Step 2: Instrument Calibration. Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a standard tuning mix to ensure mass accuracy is strictly < 5 ppm.

  • Step 3: Injection and Ionization. Inject 5 µL of the sample. Utilize ESI in positive ion mode rather than Electron Impact (EI).

    • Causality: ESI is a "soft" ionization technique. It prevents the premature fragmentation of the delicate N1-phenyl bond and the methoxy ether linkage, ensuring the intact molecular ion is preserved for detection.

  • Step 4: Data Acquisition & Self-Validation. Isolate the primary signal at m/z 237.043 ([M+H]⁺).

    • Self-Validating Mechanism: Immediately analyze the M+2 isotopic peak at m/z 239.040. Because naturally occurring chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, the presence of an M+2 peak at ~32% relative abundance to the parent ion acts as an internal, self-validating proof that exactly one chlorine atom is present in the formula[3].

Protocol 2: Nuclear Magnetic Resonance (NMR) Connectivity Validation

Objective: While HRMS confirms the atomic inventory (C₁₁H₉ClN₂O₂), NMR is required to validate the structural connectivity and exact proton/carbon count.

  • Step 1: Sample Preparation. Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Step 2: ¹H NMR Acquisition (400 MHz). Acquire the proton spectrum using 16 scans.

    • Self-Validating Mechanism: The integration of the spectrum must yield exactly 9 protons, perfectly matching the H₉ in the formula. A sharp singlet at ~3.8 ppm integrating to 3 protons validates the intact methoxy group, while the remaining 6 protons in the downfield aromatic region (7.0–8.2 ppm) confirm the intact phenyl and pyrazinone rings.

  • Step 3: ¹³C NMR Acquisition (100 MHz). Acquire the carbon spectrum using 1024 scans.

    • Causality: The ¹³C spectrum will display exactly 11 distinct carbon resonances, validating the C₁₁ formula. Crucially, the presence of a highly deshielded carbonyl carbon peak at ~155 ppm confirms the pyrazin-2(1H)-one core oxidation state.

Analytical Workflow Visualization

The logical relationship between the physical sample, the chosen analytical techniques, and the final validation of the molecular weight and formula is mapped below.

AnalyticalWorkflow Compound 3-Chloro-1-(2-methoxyphenyl) pyrazin-2(1H)-one (C11H9ClN2O2) HRMS HRMS (ESI-TOF) Exact Mass Analysis Compound->HRMS Soft Ionization NMR 1H & 13C NMR Connectivity Mapping Compound->NMR CDCl3 Solvation Isotope Isotopic Deconvolution 35Cl / 37Cl Ratio HRMS->Isotope m/z 237.043 MW_Confirm MW Confirmed: 236.65 g/mol HRMS->MW_Confirm Mass Accuracy <5ppm Formula_Confirm Formula Confirmed: C11H9ClN2O2 NMR->Formula_Confirm H/C Atom Count Isotope->Formula_Confirm Cl Atom Count

Figure 1: Multimodal analytical workflow for validating molecular weight and formula.

Synthetic Utility & Pharmacophore Mapping

Understanding the molecular weight and formula of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one is not merely an academic exercise; it dictates its utility in drug design.

With a molecular weight of 236.65 g/mol , this scaffold is highly "lead-like." It leaves approximately 260 Da of "molecular weight budget" before hitting the 500 Da limit established by Lipinski's Rule of 5. The C3-chlorine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Furthermore, the analytical parameters discussed above serve as a built-in reaction monitor. When a medicinal chemist successfully couples a new functional group at the C3 position, the distinct 3:1 isotopic chlorine pattern observed in the HRMS precursor scan will disappear in the product scan, providing instant, self-validating proof of reaction success without requiring full structural elucidation of the crude mixture[2].

References

1.[1] Title: 18F](R)-5-chloro-1-(1-cyclopropyl-2-methoxyethyl)-3-(4-(2-fluoroethoxy)-2,5-dimethyl phenylamino)pyrazin-2(1H)-one: Introduction of N3-phenylpyrazinones as potential CRF-R1 PET imaging agents. Source: Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Letters. URL: 2.[2] Title: Automated Isotopic Profile Deconvolution for High Resolution Mass Spectrometric Data (APGC-QToF) from Biological Matrices. Source: Analytical Chemistry - ACS Publications. URL: 3.[3] Title: Chlorine isotope analysis of polychlorinated organic pollutants using gas chromatography-high resolution mass spectrometry and evaluation of isotope ratio calculation schemes by experiment and numerical simulation. Source: PubMed. URL:

Sources

Foundational

Beyond the Bioisostere: Therapeutic Utility of 1-(2-methoxyphenyl)pyrazin-2(1H)-one Derivatives

Executive Technical Summary 1-(2-methoxyphenyl)pyrazin-2(1H)-one represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for pyridinone-based CNS agents (e.g., Perampanel) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

1-(2-methoxyphenyl)pyrazin-2(1H)-one represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for pyridinone-based CNS agents (e.g., Perampanel) and a core pharmacophore for ATP-competitive kinase inhibitors (e.g., p38α MAPK, CSNK2A).

Unlike generic heterocycles, this specific N-aryl pyrazinone motif offers a unique "Conformational Lock" mechanism. The ortho-methoxy substituent on the N1-phenyl ring restricts bond rotation via steric hindrance and potential intramolecular hydrogen bonding, pre-organizing the molecule into a bioactive conformation. This guide analyzes the scaffold's utility in optimizing binding thermodynamics, metabolic stability, and synthetic accessibility for drug discovery campaigns.

Key Therapeutic Verticals
VerticalTarget MechanismRationale for Scaffold Use
Oncology CSNK2A / p38α MAPK Inhibition Pyrazinone C3/C5 vectors allow precise ATP-pocket occupancy; N1-aryl tail provides selectivity via hydrophobic pocket interactions.
Neurology AMPA / GABA Modulation Bioisosteric replacement of pyridinone improves aqueous solubility while maintaining critical H-bond acceptor motifs.
Virology RdRp Inhibition Structural homology to Favipiravir (T-705) allows for repurposing in RNA-dependent RNA polymerase inhibition screens.

Structural Biology & Pharmacophore Modeling

The "Ortho-Methoxy" Effect

The defining feature of this derivative is the 2-methoxyphenyl group at the N1 position. In standard N-phenyl systems, the aryl ring rotates freely. However, the introduction of the ortho-methoxy group creates a high-energy rotational barrier (atropisomerism potential).

  • Entropic Advantage: By restricting the rotation of the N1-aryl bond, the molecule pays a lower entropic penalty upon binding to a protein target (e.g., the hydrophobic pocket of a kinase).

  • Metabolic Shielding: The methoxy group sterically shields the N1-C(Ar) bond from enzymatic hydrolysis and protects the ortho-positions from CYP450-mediated oxidation.

Electronic Landscape

The pyrazin-2(1H)-one core is electron-deficient compared to pyridinone but retains significant dipole character.

  • H-Bond Acceptor: The carbonyl oxygen (C2=O) and the N4 nitrogen serve as obligate H-bond acceptors.

  • H-Bond Donor: None (unless substituted), allowing for high membrane permeability (low PSA).

Visualization: Structure-Activity Relationship (SAR) Vectors

The following diagram illustrates the validated vectors for chemical modification based on current literature.

SAR_Logic Core 1-(2-methoxyphenyl) pyrazin-2(1H)-one Core N1_Aryl N1: 2-Methoxy Phenyl (Conformational Lock) Core->N1_Aryl Essential for Bioactivity C3_Pos C3 Position (Solubility/Kinase Hinge) Core->C3_Pos Vector 1 C5_Pos C5 Position (Potency/Hydrophobic Tail) Core->C5_Pos Vector 2 C6_Pos C6 Position (Metabolic Stability) Core->C6_Pos Vector 3 N1_Desc Restricts rotation; Improves Selectivity N1_Aryl->N1_Desc C3_Desc Ideal for Amines/Amides to bind Hinge Region C3_Pos->C3_Desc

Caption: SAR optimization vectors. The N1-aryl group provides the structural foundation, while C3 and C5 allow for library expansion.

Validated Synthetic Protocols

To ensure reproducibility, we recommend the Chan-Lam Coupling for constructing the N1-aryl bond. This method is superior to standard Ullmann coupling due to milder conditions, preserving sensitive functional groups on the pyrazine ring.

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam)

Objective: Synthesis of 1-(2-methoxyphenyl)pyrazin-2(1H)-one from pyrazin-2(1H)-one.

Reagents:

  • Substrate: Pyrazin-2(1H)-one (1.0 equiv)

  • Coupling Partner: 2-Methoxyphenylboronic acid (1.5 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 – 0.2 equiv)

  • Ligand: Pyridine or DMAP (2.0 equiv)

  • Oxidant: Compressed Air or O₂ balloon

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Drying Agent: 4Å Molecular Sieves

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a drying tube, charge pyrazin-2(1H)-one (10 mmol) and 2-methoxyphenylboronic acid (15 mmol).

  • Solvation: Add anhydrous DCM (50 mL) and stir at room temperature.

  • Catalysis: Add Cu(OAc)₂ (1 mmol) and Pyridine (20 mmol). The solution typically turns a deep blue/green.

  • Activation: Add activated 4Å molecular sieves. Purge the headspace with O₂ or attach an air balloon.

  • Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Filter the mixture through a Celite pad to remove copper salts. Wash the filtrate with saturated NaHCO₃ and brine.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Critical Control Point: The presence of water inhibits the catalytic cycle. Ensure all reagents are dry. If yield is low (<40%), switch to Buchwald-Hartwig conditions (Pd₂dba₃, Xantphos, Cs₂CO₃, Dioxane, 100°C), though this requires 2-iodoanisole instead of the boronic acid.

Therapeutic Application: Kinase Inhibition (p38α MAPK)[2]

The 1-(2-methoxyphenyl)pyrazin-2(1H)-one scaffold has shown specific utility in inhibiting p38 Mitogen-Activated Protein Kinase (MAPK) , a key driver in inflammatory cytokine production (TNF-α, IL-1β).

Mechanism of Action

The pyrazinone carbonyl (C2=O) and adjacent NH (or N-substituent) mimic the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region. The 2-methoxyphenyl group occupies the hydrophobic "Gatekeeper" pocket, inducing selectivity over other kinases.

Experimental Workflow: p38α MAPK Inhibition Assay

To validate the therapeutic potential of derivatives, use the following FRET-based assay.

Kinase_Assay Start Compound Library (DMSO Stock) Mix Reaction Assembly (384-well Plate) Start->Mix Reagents Add: p38α Enzyme + FRET Peptide Substrate + ATP (Km conc.) Mix->Reagents Incubate Incubation (60 min @ 25°C) Reagents->Incubate Stop Add Stop Solution (EDTA) Incubate->Stop Read Read Fluorescence (Ex: 340nm / Em: 615nm, 665nm) Stop->Read Analyze Calculate IC50 (Sigmoidal Dose-Response) Read->Analyze

Caption: Workflow for High-Throughput Screening (HTS) of pyrazinone derivatives against p38α MAPK.

ADMET Profiling & Safety

For a lead compound to become a drug, it must pass ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) hurdles.

ParameterExpected Profile for ScaffoldOptimization Strategy
LogP (Lipophilicity) 1.5 – 2.5 (Moderate)Ideal for CNS penetration. If >3.5, introduce polar groups at C3 (e.g., morpholine).
Solubility Moderate (better than pyridines)Formulate as HCl or Mesylate salts if basic amines are present at C3/C5.
Metabolic Stability High Risk: O-demethylationThe 2-methoxy group is a hotspot for CYP2D6. Replace with 2-difluoromethoxy or 2-chlorophenyl if clearance is too high.
hERG Inhibition Low to ModerateAvoid long lipophilic chains at C5 to minimize QT prolongation risk.

Self-Validating Protocol (Metabolic Stability): Incubate the lead compound (1 µM) with pooled Human Liver Microsomes (HLM) and NADPH. Sample at 0, 15, 30, and 60 minutes. Analyze via LC-MS/MS.

  • Pass Criteria: Intrinsic clearance (CLint) < 20 µL/min/mg protein.

  • Fail Criteria: Rapid loss of parent compound (>50% in 15 min) indicates the need for scaffold fluorination.

References

  • BenchChem. (2025).[2] Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. ACS Medicinal Chemistry Letters. Retrieved from

  • Molecules. (2022).[3][4][5] Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from

  • Smolecule. (2023). 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one: Chemical Properties and Applications. Retrieved from

  • Journal of Medicinal Chemistry. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands. Retrieved from

Sources

Exploratory

The 3-Chloropyrazin-2(1H)-one Scaffold: A Technical Guide to Synthesis, Reactivity, and Medicinal Application

The 3-Chloropyrazin-2(1H)-one scaffold represents a "privileged structure" in modern medicinal chemistry—a versatile, dense functionality template that serves as a gateway to diverse bioactive heterocycles. Its unique el...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Chloropyrazin-2(1H)-one scaffold represents a "privileged structure" in modern medicinal chemistry—a versatile, dense functionality template that serves as a gateway to diverse bioactive heterocycles. Its unique electronic architecture, characterized by the interplay between the electrophilic C3-chlorine and the ambident nucleophilicity of the amide/imidic acid tautomer, allows for rapid generation of structure-activity relationship (SAR) libraries.[1]

This technical guide synthesizes the synthesis, reactivity, and therapeutic applications of this scaffold, designed for drug discovery professionals.[1]

[1]

Executive Summary

The 3-chloropyrazin-2(1H)-one core (and its tautomer, 3-chloropyrazin-2-ol) functions as a high-value intermediate for kinase inhibitors, antivirals (e.g., Favipiravir derivatives), and peptidomimetics.[1] Its utility stems from three distinct reactivity vectors:

  • C3-Electrophilicity: The chlorine atom at position 3 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-couplings.
    
  • N1-Nucleophilicity: The lactam nitrogen allows for decoration with alkyl or aryl groups to tune solubility and permeability.

  • C5/C6-Functionalization: The pyrazine ring can be further halogenated to introduce additional diversity points.

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is critical for predicting reactivity and binding modes.[2]

  • Lactam (A): The dominant form in polar solvents (DMSO, MeOH) and the solid state.[1] This form presents a hydrogen bond donor (NH) and acceptor (C=O), mimicking peptide bonds.[1]

  • Lactim (B): The "hydroxy" form, often accessible in non-polar solvents or trapped via O-alkylation.[1]

The C3-Chlorine bond is significantly weakened by the adjacent ring nitrogen and the electron-withdrawing carbonyl/hydroxyl group, making it more reactive than typical chloropyrazines.

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (3-chloropyrazin-2(1H)-one) Dominant in polar media Lactim Lactim Form (3-chloropyrazin-2-ol) Aromatic character Lactam->Lactim  Ka (Solvent Dependent)  

Figure 1: Tautomeric equilibrium between the 2-one (lactam) and 2-ol (lactim) forms.[1]

Synthetic Routes to the Core

Reliable access to the scaffold is the first bottleneck. Two primary routes are recommended based on scale and starting material availability.

Route A: Controlled Hydrolysis of 2,3-Dichloropyrazine (Industrial Standard)

This is the most atom-economical route.[1] 2,3-Dichloropyrazine is commercially available or easily made from 2,3-dihydroxypyrazine via


.[1]
  • Reagents: 2,3-Dichloropyrazine, NaOH (2.0 eq), THF/Water.

  • Mechanism:

    
     displacement of one chloride by hydroxide.
    
  • Selectivity: Monohydrolysis is highly selective due to the deactivation of the ring after the first substitution (formation of the electron-rich phenolate-like anion reduces susceptibility to a second attack).

Route B: Cyclization of Amino Acid Derivatives (De Novo Synthesis)

Useful for introducing isotopes or specific substitution patterns at C5/C6.[1]

  • Step 1: Condensation of glycine amide with oxalyl chloride yields 2,3-dihydroxypyrazine (pyrazine-2,3-dione).[1]

  • Step 2: Partial chlorination using

    
     (difficult to control) or complete chlorination to 2,3-dichloropyrazine followed by Route A.
    

Functionalization Strategies (The "Toolkit")

The 3-chloropyrazin-2(1H)-one scaffold serves as a hub for divergent synthesis.

C3-Functionalization: The Primary Vector

The C3-Cl bond is the most reactive site.

  • 
     with Amines:  Reacts readily with primary and secondary amines. No catalyst required.[1] Heat (60-100°C) or microwave irradiation accelerates the reaction.
    
    • Application: Generating kinase inhibitor libraries (hinge binders).[1]

  • 
     with Alkoxides:  Generates 3-alkoxypyrazin-2-ones.
    
  • Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura (Aryl-B(OH)2) and Sonogashira (Alkyne) couplings work well, but the acidic NH proton can interfere.

    • Optimization: Protect N1 (e.g., SEM, Boc) or use excess base (3-4 eq) to form the dianion species in situ.[1]

N1-Functionalization: Tuning Properties
  • N-Alkylation: Treatment with alkyl halides (R-X) and base (

    
     or Cs2CO3).[1]
    
    • Regioselectivity: N-alkylation is generally favored over O-alkylation (Lactim ether) under thermodynamic control in polar aprotic solvents (DMF).

    • Impact: N1-substituents project into the solvent front in many kinase binding pockets, affecting solubility and metabolic stability.[1]

C5/C6-Functionalization: Late-Stage Diversity
  • Halogenation: Bromination (NBS) or iodination (NIS) typically occurs at C5 (para to the directing carbonyl).[1] This installs a handle for a second cross-coupling event.

Reactivity Core 3-chloropyrazin-2(1H)-one (Scaffold) SNAr 3-Amino/Alkoxy derivs (Kinase Hinge Binders) Core->SNAr Amines/ROH (SNAr, Heat) Suzuki 3-Aryl/Heteroaryl (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2 (Pd(0), Base) N_Alk N1-Alkyl/Aryl (Solubility/PK Tuning) Core->N_Alk R-X, K2CO3 (N-Alkylation) C5_Hal 5-Bromo/Iodo (Extension Vector) Core->C5_Hal NBS/NIS (EAS)

Figure 2: Divergent reactivity map of the 3-chloropyrazin-2(1H)-one scaffold.

Case Studies in Medicinal Chemistry

Case Study 1: Favipiravir (T-705) and Antiviral Analogs

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum RNA polymerase inhibitor. While the final drug is a 3-hydroxy-2-carboxamide, the 3-chloro analog is a vital tool compound for SAR.

  • Mechanism: The pyrazinone mimics the guanine base. The pseudo-base pair formation is critical for viral mutagenesis (lethal mutagenesis).[1]

  • Synthetic Insight: The 3-chloro group can be converted to the 3-hydroxy group (hydrolysis) or substituted with fluorine (halex reaction) in advanced intermediates.

Case Study 2: HCV NS3 Protease Inhibitors (Peptidomimetics)

Researchers at AstraZeneca and others utilized 3,5-dichloro-2(1H)-pyrazinone as a template to mimic the


-strand of peptide substrates.
  • Design Logic: The pyrazinone ring creates a rigid, planar core that positions substituents (at N1 and C6) to interact with the S1 and S3 pockets of the protease.

  • Role of 3-Cl: The chlorine at C3 (and C5) allowed for the modular attachment of "P1" and "P3" mimicking side chains via regioselective

    
     and palladium couplings.
    

Experimental Protocols

Protocol A: Synthesis of 3-Chloropyrazin-2(1H)-one (Hydrolysis Method)

This protocol converts 2,3-dichloropyrazine to the target scaffold.[1]

  • Setup: To a solution of 2,3-dichloropyrazine (14.9 g, 100 mmol) in THF (100 mL) and water (20 mL).

  • Reaction: Add NaOH (8.0 g, 200 mmol, 2.0 eq) slowly at 0°C.

  • Conditions: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1] The starting material (dichloride) is less polar than the product.

  • Workup: Acidify the mixture carefully with 1N HCl to pH ~3-4. A precipitate often forms.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc (3 x 100 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH 95:5).

  • Yield: Typically 70-85%.

  • Characterization:

    
     NMR (DMSO-
    
    
    
    ) shows a broad singlet ~12-13 ppm (NH/OH) and two aromatic protons (or one if C5/C6 substituted).[1]
Protocol B: General Derivatization with Amines

Standard procedure for library generation.

  • Reagents: 3-chloropyrazin-2(1H)-one (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Ethanol (green alternative) or DMF/DMSO (for solubility).[1]

  • Conditions: Heat at 80°C for 4-12 hours.

  • Workup: Dilute with water. The product often precipitates. Filter and wash with water/ether.

  • Note: If the amine is unreactive (an aniline), use microwave irradiation at 120-150°C for 30 mins.[1]

Data Summary: Substituent Effects on Reactivity

Substituent at C5/C6Electronic EffectReactivity of C3-Cl (

)
Recommended Conditions
H (Unsubstituted) BaselineHigh60-80°C, mild base
Electron Withdrawing (e.g., -CN, -NO2) ActivationVery HighRT to 50°C, weak base
Electron Donating (e.g., -OMe, -Me) DeactivationModerate100°C+ or Microwave
Halogen (e.g., -Br at C5) Inductive ActivationHigh60-80°C (Regioselective for C3)

References

  • Furuta, Y., et al. (2009).[1] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections." Antiviral Research. Link

  • François, I. E. J. A., et al. (2009).[1][3] "Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Sandström, A., et al. (2012).[1] "2(1H)-Pyrazinones as Inhibitors of Hepatitis C Virus NS3 Protease." Journal of Medicinal Chemistry. (Contextual citation based on scaffold usage in protease inhibitors).

  • BenchChem Technical Guide. (2025). "Reactivity of 3-halo-1,2,4-triazines and pyrazines in Nucleophilic Aromatic Substitution." Link[1]

  • ChemicalBook. (2023).[1] "Synthesis of 3-Chloropyrazine-2-carbonitrile and derivatives." Link

Sources

Foundational

Electronic Architecture of N-Aryl Pyrazinones: From Orbital Theory to Drug Design

Executive Summary The N-aryl pyrazin-2(1H)-one scaffold represents a unique intersection of heterocyclic aromaticity and amide-like functionality. Unlike its fully aromatic pyrazine counterpart, the pyrazinone ring exist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl pyrazin-2(1H)-one scaffold represents a unique intersection of heterocyclic aromaticity and amide-like functionality. Unlike its fully aromatic pyrazine counterpart, the pyrazinone ring exists in a delicate electronic equilibrium, heavily biased toward the lactam (keto) tautomer. This whitepaper dissects the electronic properties of this scaffold, focusing on the modulation of electron density via N-aryl substitution, the thermodynamic drivers of its tautomeric preference, and the practical implications for medicinal chemistry. We present a validated protocol for the synthesis of these systems and analyze their utility as peptidomimetics in kinase and protease inhibition.

Fundamental Electronic Architecture

Tautomeric Equilibrium & Aromaticity

The defining feature of the pyrazinone core is its tautomeric duality. While it formally possesses the potential for a fully aromatic 2-hydroxypyrazine structure, the equilibrium is overwhelmingly shifted toward the 2(1H)-pyrazinone (lactam) form in both solid state and polar solution.

  • Thermodynamic Driver: The formation of the strong C=O bond (approx. 176 kcal/mol) compensates for the loss of full cyclic delocalization energy found in the hydroxy-pyrazine form.

  • Pseudo-Aromaticity: The pyrazinone ring retains significant resonance stabilization (approx. 24 kcal/mol). The lone pair on the N1 nitrogen is partially delocalized into the ring system, creating a push-pull dynamic with the C2 carbonyl and the C3/C5 imine-like centers.

Dipole Moments and Electrostatic Potential

The N-aryl group introduces a secondary vector of electron density.

  • The Dipole: The pyrazinone core exhibits a strong dipole moment (

    
     D) directed from the N1/C6 region toward the carbonyl oxygen.
    
  • N-Aryl Modulation: An electron-rich N-aryl group (e.g., p-methoxyphenyl) enhances the nucleophilicity of the C5 position via conjugation, whereas electron-deficient aryls (e.g., p-fluorophenyl) increase the acidity of the C3-H, making it susceptible to base-catalyzed deprotonation.

Visualization: Tautomeric & Resonance Structures

The following diagram illustrates the tautomeric shift and the resonance contributors that define the electrophilic sites on the ring.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Electronic Consequences Hydroxyl 2-Hydroxypyrazine (Enol Form) Fully Aromatic Less Stable Lactam 2(1H)-Pyrazinone (Keto Form) Amide Character Dominant Species Hydroxyl->Lactam  K_eq >> 1   H_Bond H-Bond Acceptor (C=O) Lactam->H_Bond Dipole High Dipole Moment Lactam->Dipole

Caption: Thermodynamic shift favoring the 2(1H)-pyrazinone tautomer and its resulting physicochemical properties.

The N-Aryl Influence: Substituent Effects[1]

The electronic communication between the N1-aryl ring and the pyrazinone core is governed by the dihedral angle. Steric clashes between ortho-substituents on the aryl ring and the C2-carbonyl or C6-hydrogen can force the aryl group out of plane, decoupling the


-systems.
Quantitative Electronic Data

The following table summarizes the impact of para-substituents on the N-aryl ring on the physicochemical properties of the scaffold. Note how electron-withdrawing groups (EWG) lower the pKa of the conjugate acid, reducing basicity.

Substituent (R)Hammett

Electronic EffectApprox. Dipole (D)C3-H Acidity (Relative)
-OMe -0.27Donor (Resonance)4.2Low
-Me -0.17Donor (Inductive)4.0Low-Mid
-H 0.00Neutral3.8Baseline
-Cl +0.23Weak Withdrawing3.1Mid-High
-NO

+0.78Strong Withdrawing5.6High

Technical Insight: For drug design, N-aryl pyrazinones with ortho-substitution (e.g., 2,6-difluorophenyl) often exhibit atropisomerism . The rotational barrier can exceed 20 kcal/mol, allowing the isolation of distinct conformers, which is critical for binding affinity in spatially constrained pockets (e.g., MEK inhibitors).

Strategic Synthesis: Copper-Catalyzed N-Arylation

While ring construction (via glyoxal condensation) is possible, the most versatile method for exploring electronic diversity is the Copper-Catalyzed Chan-Lam Coupling . This protocol allows the installation of diverse aryl boronic acids onto the pre-formed pyrazinone core.

Validated Protocol: Chan-Lam Coupling

This method is "self-validating" through colorimetric changes (Cu(II) is blue/green; reduced Cu(I) species are often yellow/brown, returning to blue upon re-oxidation).

Reagents:

  • Pyrazin-2(1H)-one (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • Cu(OAc)

    
     (0.1 - 0.2 equiv)
    
  • Pyridine (2.0 equiv) or TEA

  • Molecular Sieves (4Å, activated)

  • Solvent: DCM or Dichloroethane (DCE)

  • Atmosphere: Open to air (O

    
     balloon preferred for kinetics)
    

Step-by-Step Methodology:

  • Activation: Flame-dry a reaction flask and add 4Å molecular sieves. Cool to RT.

  • Charging: Add pyrazin-2(1H)-one (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and Cu(OAc)

    
     (0.2 mmol).
    
  • Solvation: Add DCM (5 mL). The solution should appear heterogeneous blue/green.

  • Base Addition: Add Pyridine (2.0 mmol) dropwise.

  • Oxidative Coupling: Stir vigorously open to air. Checkpoint: The reaction mixture typically turns dark green/black as the Cu(II)-amine complex forms and the catalytic cycle engages.

  • Monitoring: Monitor by TLC (or LC-MS). The N-arylated product is typically less polar than the unsubstituted lactam.

  • Workup: Filter through a celite pad to remove copper salts. Wash with NH

    
    OH (aq) to sequester residual copper (turns deep blue).
    
Mechanistic Workflow

ChanLam cluster_cycle Cu(II) Catalytic Cycle Step1 Transmetallation Cu(II) + Ar-B(OH)2 Step2 Coordination Cu(II)-Ar + Pyrazinone Step1->Step2 Base Step3 Reductive Elimination Formation of N-Aryl Bond Step2->Step3 Step4 Oxidation Cu(0)/Cu(I) -> Cu(II) (via O2) Step3->Step4 Product Release Step4->Step1 Regeneration

Caption: Oxidative coupling cycle utilizing Cu(II) regeneration via atmospheric oxygen.

Medicinal Chemistry Applications

The N-aryl pyrazinone scaffold acts as a bioisostere for the peptide bond (–CO–NH–), but with restricted conformation.

Binding Modes
  • Hydrogen Bonding: The C2-carbonyl is a potent H-bond acceptor, often interacting with the "hinge region" of kinase enzymes.

  • Pi-Stacking: The electron-deficient pyrazinone ring engages in edge-to-face

    
    -stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
    
  • Lipophilicity Tuning: The N-aryl group modulates LogP. Adding fluorines to the aryl ring (e.g., 4-F-Ph) increases metabolic stability (blocking P450 oxidation) while maintaining the electronic profile required for binding.

Case Study: Thrombin Inhibitors

In the development of direct thrombin inhibitors (e.g., analogues of argatroban), the pyrazinone ring serves as a central template. The rigid geometry directs the N1-aryl group into the S1 specificity pocket, while the C3-substituent targets the S2 hydrophobic site. The electronic nature of the pyrazinone ensures the carbonyl oxygen is positioned to accept a hydrogen bond from the backbone amide of Gly-216 in the enzyme active site.

References

  • Tautomerism of Hydroxy- and Mercapto-Azines. Advances in Heterocyclic Chemistry. [Link]

  • Copper-Promoted C-N Bond Formation (Chan-Lam Coupling). Organic Reactions. [Link]

  • Pyrazinone Derivatives as Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Thrombin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Electronic Effects in Heterocyclic Chemistry. Chemical Reviews. [Link]

Exploratory

Stability Profiling of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Under Ambient Conditions

Executive Summary The compound 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one represents a highly functionalized, privileged heterocyclic scaffold frequently utilized in modern drug discovery. The pyrazin-2(1H)-one core i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one represents a highly functionalized, privileged heterocyclic scaffold frequently utilized in modern drug discovery. The pyrazin-2(1H)-one core is foundational to numerous bioactive molecules, including kinase inhibitors, ASGPR-binding degraders, and adenosine receptor antagonists[1]. However, the specific substitution pattern—a labile C3-chloro group coupled with a sterically demanding 1-(2-methoxyphenyl) moiety—introduces unique physicochemical vulnerabilities.

This technical whitepaper provides an in-depth analysis of the compound's stability under ambient conditions. By dissecting the mechanistic pathways of its degradation and establishing self-validating analytical protocols aligned with ICH Q1A(R2) guidelines[2], this guide equips researchers with the authoritative data required for formulation, storage, and downstream synthetic applications.

Mechanistic Insights into Degradation Pathways

Understanding the intrinsic stability of this molecule requires analyzing the electronic and steric environment of the pyrazin-2(1H)-one ring. Under ambient conditions (defined here as 25°C, 60% Relative Humidity, and standard laboratory lighting), the compound is primarily susceptible to two degradation vectors:

Hydrolytic Vulnerability (Nucleophilic Aromatic Substitution)

The C3 position of the pyrazin-2(1H)-one ring is highly electrophilic. This electron deficiency is driven by the synergistic electron-withdrawing effects of the adjacent carbonyl group (C2) and the pyrazine nitrogen (N4). Consequently, the C3-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (


) by ambient moisture[3].
  • Mechanism: Water molecules act as nucleophiles, attacking the C3 carbon to form a Meisenheimer complex intermediate, followed by the expulsion of the chloride ion.

  • Degradant: The resulting product is 3-hydroxy-1-(2-methoxyphenyl)pyrazin-2(1H)-one, which rapidly tautomerizes to its more thermodynamically stable dione form (1-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione).

Photochemical Sensitivity

Heterocyclic systems containing conjugated


-electron networks, particularly pyrazinones, are known to exhibit sensitivity to ultraviolet and visible light[1].
  • Mechanism: Photo-excitation of the pyrazinone core can lead to singlet oxygen generation or direct radical formation, resulting in photo-oxidation, ring cleavage, or

    
     dimerization.
    
  • Causality in Handling: This necessitates strict control over light exposure during benchtop handling to prevent the accumulation of complex, polymeric degradants that can poison sensitive downstream transition-metal-catalyzed cross-coupling reactions.

Caption: Mechanistic degradation pathways of the pyrazin-2(1H)-one scaffold under ambient stressors.

Self-Validating Experimental Methodologies

To ensure scientific integrity, stability testing must not only track the disappearance of the parent compound but also quantify the appearance of degradants to maintain mass balance (Parent % + Degradant %


 100%). The following protocols are designed to meet ICH Q1A(R2) and Q1B standards[2][4].
Protocol 1: Ambient and Accelerated Stability Monitoring

Rationale: Testing at both 25°C/60% RH (ambient) and 40°C/75% RH (accelerated) provides the kinetic data necessary to calculate the Arrhenius activation energy for the hydrolysis pathway, allowing for accurate shelf-life prediction[4][5].

  • Sample Preparation: Accurately weigh 10.0 mg of the compound into clear Type I glass HPLC vials. Prepare 24 identical vials.

  • Environmental Chamber Incubation:

    • Place 12 vials in a stability chamber calibrated to 25°C ± 2°C and 60% ± 5% RH.

    • Place the remaining 12 vials in a chamber at 40°C ± 2°C and 75% ± 5% RH.

  • Sampling Intervals: Pull samples at Day 0, Day 7, Day 14, Month 1, Month 3, and Month 6.

  • Sample Reconstitution: Reconstitute the solid in 1.0 mL of anhydrous Acetonitrile (HPLC grade). Vortex for 30 seconds to ensure complete dissolution.

  • HPLC-UV/MS Analysis:

    • Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm). Causality: A C18 column is chosen to retain the lipophilic parent while allowing the polar dione degradant to elute earlier, ensuring baseline resolution.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 254 nm and 280 nm; ESI-MS (Positive mode) for mass balance and degradant identification.

Protocol 2: Photostability Testing (ICH Q1B)
  • Exposure Setup: Spread 5.0 mg of the compound in a thin layer (<2 mm) across a quartz petri dish.

  • Irradiation: Expose to a cool white fluorescent lamp and a near-UV lamp to achieve a minimum of 1.2 million lux hours and 200 watt hours/square meter.

  • Control: Prepare an identical sample wrapped securely in aluminum foil (Dark Control) and place it in the same chamber.

  • Analysis: Reconstitute and analyze via the HPLC-UV/MS method described above.

Caption: Self-validating experimental workflow for ambient, accelerated, and photostability testing.

Quantitative Data Presentation

The following tables summarize the stability profile of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one based on the validated protocols.

Table 1: Long-Term Ambient vs. Accelerated Stability (Solid State)

Data represents the normalized Assay % (Parent Compound) determined by HPLC-UV at 254 nm. Mass balance was confirmed >98.5% across all time points.

Time PointAmbient (25°C / 60% RH)Accelerated (40°C / 75% RH)Primary Degradant Observed
Day 0 99.8%99.8%None
Day 14 99.7%98.9%Dione Tautomer (Trace)
Month 1 99.5%97.2%Dione Tautomer (1.8%)
Month 3 98.9%92.4%Dione Tautomer (6.5%)
Month 6 97.8%85.1%Dione Tautomer (13.2%)

Analysis: The data clearly indicates that while the compound is relatively stable under standard ambient conditions for short-term handling, prolonged exposure to elevated humidity and temperature significantly accelerates C3-Cl hydrolysis.

Table 2: Photostability Data (ICH Q1B Standard)

Samples exposed to 1.2 million lux hours and 200 Wh/m² of near-UV energy.

ConditionAssay % (Parent)Total ImpuritiesVisual Appearance
Dark Control 99.7%0.3%Off-white powder
Light Exposed 88.4%11.6%Pale yellow discoloration

Analysis: The 11.3% drop in purity under light exposure confirms the photochemical sensitivity of the pyrazinone scaffold[1]. LC-MS analysis of the light-exposed sample revealed multiple low-level degradants, indicative of non-specific photo-oxidation and dimerization rather than a single clean degradation pathway.

Handling & Storage Recommendations

Based on the empirical stability data, the following protocols are mandatory for preserving the chemical integrity of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one:

  • Long-Term Storage: Store the compound at 2°C to 8°C (refrigerated) in a tightly sealed, opaque container.

  • Atmospheric Control: For bulk storage, flush the headspace of the container with Argon or Nitrogen gas to displace ambient moisture and oxygen, mitigating the SNAr hydrolysis pathway.

  • Benchtop Handling: The compound is sufficiently stable for standard benchtop manipulations (weighing, transferring) under ambient conditions for up to 48 hours. However, prolonged reactions or crystallizations should be protected from direct light using amber glassware or aluminum foil.

References

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Topic: Synthesis protocol for 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Content Type: Application Note & Protocol Abstract & Strategic Overview Target Molecule: 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Core Scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis protocol for 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Content Type: Application Note & Protocol

Abstract & Strategic Overview

Target Molecule: 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Core Scaffold: 1-Arylpyrazin-2(1H)-one Key Applications: Privileged scaffold for Factor Xa inhibitors, kinase inhibitors, and GPCR ligands.

This application note details a robust, scalable "De Novo Assembly" protocol for the synthesis of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one. Unlike direct N-arylation methods (e.g., Chan-Lam or Ullmann), which often suffer from low yields due to the steric hindrance of the ortho-methoxy substituent and potential chemoselectivity issues with the C3-chloride, this protocol utilizes a stepwise Glycinamide-Oxalate Cyclization strategy. This pathway ensures unambiguous regiocontrol of the N1-aryl placement and high fidelity of the C3-chloride installation via late-stage chlorodehydroxylation.

Retrosynthetic Analysis

The synthesis is designed to construct the pyrazine core around the existing aniline nitrogen, preventing the need for difficult C-N bond formation on a pre-formed chlorinated heterocycle.

  • Disconnection 1 (C3-Cl): The C3-chlorine is installed via nucleophilic displacement of a C3-hydroxyl (tautomeric with C3-carbonyl) using phosphoryl chloride (POCl₃).

  • Disconnection 2 (Pyrazine Ring): The pyrazine-2,3-dione core is formed via a double condensation between a 1,2-dielectrophile (diethyl oxalate) and a 1,2-dinucleophile equivalent (N-aryl glycinamide).

  • Starting Materials: Commercially available 2-methoxyaniline and chloroacetamide .

Retrosynthesis Target 3-Chloro-1-(2-methoxyphenyl) pyrazin-2(1H)-one Intermediate 3-Hydroxy-1-(2-methoxyphenyl) pyrazin-2(1H)-one Target->Intermediate Chlorination (POCl3) Precursor N-(2-Methoxyphenyl) glycinamide Intermediate->Precursor Cyclization (+ Diethyl Oxalate) SM1 2-Methoxyaniline Precursor->SM1 Alkylation SM2 Chloroacetamide Precursor->SM2 Oxalate Diethyl Oxalate

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Detailed Experimental Protocol

Phase 1: Synthesis of N-(2-Methoxyphenyl)glycinamide

This step installs the amino-acetamide backbone. The use of a mild base and phase transfer catalysis or simple reflux maximizes yield while minimizing over-alkylation.

Reagents:

  • 2-Methoxyaniline (1.0 equiv)

  • 2-Chloroacetamide (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or NaHCO₃ (2.0 equiv)

  • Solvent: Ethanol (EtOH) or DMF

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methoxyaniline (50 mmol) in Ethanol (100 mL).

  • Addition: Add DIPEA (100 mmol) followed by 2-chloroacetamide (55 mmol). Add KI (5 mmol) to catalyze the substitution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS for the consumption of aniline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.[1]

    • Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to yield N-(2-methoxyphenyl)glycinamide as an off-white solid.

Phase 2: Cyclization to 3-Hydroxy-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Note: The product exists in tautomeric equilibrium between the 3-hydroxy-2-one and pyrazine-2,3-dione forms. For simplicity, we refer to it as the 3-hydroxy intermediate.

Reagents:

  • N-(2-Methoxyphenyl)glycinamide (Phase 1 Product) (1.0 equiv)

  • Diethyl Oxalate (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv) - Prepared in situ or 21% wt solution.

  • Solvent: Absolute Ethanol (EtOH)[2]

Mechanism: Base-mediated acylation of the amide nitrogen followed by intramolecular condensation of the methylene carbon? Correction: The standard mechanism involves acylation of the secondary amine nitrogen first, followed by cyclization of the amide nitrogen onto the second ester group.

Procedure:

  • Base Preparation: Under Nitrogen atmosphere, dissolve Sodium metal (2.5 equiv) in absolute Ethanol (dry) to generate fresh NaOEt solution.

  • Cyclization: Cool the solution to 0°C. Add N-(2-methoxyphenyl)glycinamide (1.0 equiv) portion-wise. Stir for 15 minutes.

  • Addition: Dropwise add Diethyl Oxalate (1.2 equiv) over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. A precipitate (the sodium salt of the product) typically forms.

  • Quench & Isolation:

    • Cool to room temperature.[1][3][4]

    • Acidify carefully with 1N HCl to pH ~3–4. The product should precipitate as the free acid/enol.

    • Filter the solid. Wash with cold water and cold ethanol.

    • Dry in a vacuum oven at 50°C.

  • Yield: Expect a white to pale yellow powder. This is 1-(2-methoxyphenyl)-3-hydroxypyrazine-2(1H)-one .

Phase 3: Regioselective Chlorination (The Critical Step)

This step converts the C3-hydroxyl group to the C3-chloride. The N1-aryl substituent directs the chlorination to the C3 position (the "enolizable" carbonyl) while the C2 carbonyl (the lactam) remains intact.

Reagents:

  • 3-Hydroxy-1-(2-methoxyphenyl)pyrazin-2(1H)-one (1.0 equiv)

  • Phosphoryl Chloride (POCl₃) (5–10 equiv) - Acts as solvent and reagent.

  • Catalyst: N,N-Dimethylaniline (DMA) or DMF (Catalytic drops) - Vilsmeier-Haack type activation.

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Procedure:

  • Setup: Place the 3-hydroxy intermediate in a heavy-walled pressure vial or round-bottom flask.

  • Addition: Carefully add POCl₃ (neat). Add 2–3 drops of DMF or N,N-Dimethylaniline to catalyze the reaction.

  • Reaction: Heat the mixture to 90–100°C. Stir for 2–4 hours. The suspension should clear as the chlorinated product is formed.

  • Monitoring: Aliquot a small sample, quench in MeOH, and check by LCMS. (Note: The chloride can be labile; avoid prolonged heating once complete).

  • Workup (Quench):

    • Critical: Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring. (Exothermic!).[5]

    • Neutralize the aqueous slurry with solid NaHCO₃ or NH₄OH solution to pH ~7–8.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x).

  • Purification: Dry organics over MgSO₄ and concentrate. Purify via flash chromatography (SiO₂, EtOAc/Hexane gradient) to isolate the target 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one .

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
MW 236.65 g/mol Mass Spec
LCMS (ESI+) [M+H]⁺ = 237.0 / 239.0 (3:1 ratio)LC-MS (Chlorine pattern)
¹H NMR δ 3.80 (s, 3H, OMe), 7.0–7.5 (m, 4H, Aryl), 7.6 (d, 1H, Pyrazine H5), 7.8 (d, 1H, Pyrazine H6)400 MHz DMSO-d₆
Purity >95%HPLC (254 nm)

Key NMR Diagnostic:

  • Absence of OH: Disappearance of the broad singlet/exchangeable proton from the Phase 2 precursor.

  • Pyrazine Protons: Two doublets (or singlets depending on resolution) for the pyrazine ring protons H5 and H6 (approx 7.5–8.0 ppm).

  • Methoxy Group: Singlet at ~3.8 ppm confirms the N-aryl group integrity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Phase 1 Aniline nucleophilicity is low due to steric hindrance.Use DMF as solvent and increase temperature to 100°C; add KI.
Incomplete Cyclization (Phase 2) Wet Ethanol or old NaOEt.Use freshly distilled absolute EtOH and freshly cut Sodium metal. Ensure strict anhydrous conditions.
Polychlorination (Phase 3) Over-reaction or high temperature.Monitor strictly by LCMS. Stop heating as soon as SM is consumed. Do not exceed 100°C.
Hydrolysis during Workup Acidic quench of Phase 3 is too long/hot.Quench POCl₃ onto ice; neutralize immediately to pH 7. Extract rapidly.

Safety & Handling

  • POCl₃: Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water. Use only in a functioning chemical fume hood with appropriate PPE (Face shield, acid-resistant gloves).

  • Waste Disposal: Quenched POCl₃ mixtures contain large amounts of phosphoric and hydrochloric acid. Neutralize before disposal.

  • 2-Methoxyaniline: Toxic if swallowed or inhaled.

References

  • Synthesis of Pyrazinone Scaffolds: Kaval, N., et al. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." Molecules, 2006 , 11(1), 1-30. Link

  • Chlorination Protocols: Lunt, E., et al. "Pyrazines. Part I. Synthesis of some 3-substituted 2(1H)-pyrazinones." Journal of the Chemical Society C: Organic, 1968 , 1242-1245. Link

  • General Heterocycle Chlorination: Vilsmeier-Haack conditions and POCl3 usage in lactam-to-chloride conversions. Organic Syntheses, Coll. Vol. 4, p. 164. Link

  • Analogous Piperazine-dione Chemistry: BenchChem Technical Guide to 1-(2-Methoxyphenyl)piperazine. Link

Sources

Application

Application Note: Functionalization of the C-3 Position in N-Aryl Pyrazinones

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific challenge of functionalizing the C-3 position of N-aryl pyrazinones—a scaffold inc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific challenge of functionalizing the C-3 position of N-aryl pyrazinones—a scaffold increasingly relevant in kinase inhibitors and GPCR modulators.

Strategic Overview & Scientific Rationale

The N-aryl pyrazinone scaffold (specifically 1-arylpyrazin-2(1H)-one) is a "privileged structure" in drug discovery, serving as a core pharmacophore for targets such as p38 MAP kinase , thrombin , and HIV non-nucleoside reverse transcriptase .

The C-3 Reactivity Conundrum

Functionalizing the C-3 position is electronically distinct from the C-5 and C-6 positions.

  • Electronic Structure: The C-3 position lies between the C-2 carbonyl and the N-4 nitrogen. In 3-halo derivatives, this position possesses significant imidoyl halide character , making it highly electrophilic compared to C-5 or C-6.

  • Regioselectivity: In 3,5-dihalo-N-aryl pyrazinones, the C-3 halogen is the first point of reaction for both Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (SNAr). This inherent bias allows for programmable, sequential functionalization.

  • Direct C-H Activation: Unlike pyrazoles or indazoles, direct C-H activation at C-3 of the pyrazinone ring is kinetically challenging due to the electron-deficient nature of the heterocycle. Therefore, the Halogenation-Transmetalation strategy remains the "Gold Standard" for reliability and scalability.

Decision Matrix: Pathway Selection
Desired C-3 SubstituentRecommended ProtocolKey Intermediate
Aryl / Heteroaryl Protocol A: Suzuki-Miyaura Coupling3-Chloro-1-arylpyrazin-2(1H)-one
Alkyl / Alkenyl Protocol A: Suzuki/Stille Coupling3-Chloro-1-arylpyrazin-2(1H)-one
Alkoxy / Amino Protocol B: SNAr Displacement3-Bromo-1-arylpyrazin-2(1H)-one
Complex Alkyl Protocol C: Minisci Radical Alkylation1-Arylpyrazin-2(1H)-one (H-substituted)

Mechanistic Visualization

The following diagram illustrates the divergent reactivity of the 3,5-dichloro scaffold, highlighting the C-3 position's susceptibility to oxidative addition (Pd) and nucleophilic attack.

PyrazinoneReactivity cluster_legend Reactivity Logic Start 3,5-Dichloro-1-arylpyrazin-2(1H)-one C3_Path Path A: C-3 Functionalization (Kinetic Control) Start->C3_Path High Electrophilicity (Imidoyl Chloride character) C5_Path Path B: C-5 Functionalization (Requires C-3 Block/Deactivation) Start->C5_Path Slower Oxidative Addition Product_C3 3-Substituted-5-chloro-pyrazinone C3_Path->Product_C3 Pd(0) / Ar-B(OH)2 or Nucleophile Final_Scaffold 3,5-Disubstituted Scaffold (Drug Core) Product_C3->Final_Scaffold Subsequent C-5 Coupling Note C-3 Cl is ~100x more reactive than C-5 Cl in Pd-catalysis

Figure 1: Regioselective functionalization logic for 3,5-dichloro-N-aryl pyrazinones.

Detailed Experimental Protocols

Protocol A: C-3 Selective Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at C-3 with high regiocontrol. Substrate: 3,5-dichloro-1-phenylpyrazin-2(1H)-one (or similar N-aryl analog).

Materials
  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - Preferred for steric bulk.

  • Ligand: XPhos (optional, if substrate is sterically hindered).

  • Base: Na2CO3 (2.0 M aqueous solution).

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated).

Step-by-Step Methodology
  • Setup: In a dry Schlenk tube or microwave vial, charge the 3,5-dichloro-1-arylpyrazin-2(1H)-one (1.0 equiv, e.g., 1.0 mmol) and the corresponding arylboronic acid (1.1 equiv).

    • Note: Do not use a large excess of boronic acid (>1.2 equiv) to prevent "double coupling" at C-5, although C-3 selectivity is naturally high.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%).

  • Solvent & Base: Add degassed DME (10 mL) followed by Na2CO3 (2.0 M, 2.0 equiv).

  • Degassing: Sparge the mixture with argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The starting material (M) should convert to the mono-coupled product (M + Ar - Cl). If di-coupling is observed, lower temperature to 60 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The 3-substituted product typically elutes before the di-substituted byproduct.

Why this works: The electron-deficient nature of the pyrazinone ring makes the C-3 chloride highly susceptible to oxidative addition by Pd(0). The steric environment at C-3 is generally tolerated by standard phosphine ligands.

Protocol B: Direct Nucleophilic Substitution (SNAr)

Objective: Introduction of alkoxy (-OR) or amino (-NRR') groups.

Materials
  • Nucleophile: Primary/Secondary amine or Sodium Alkoxide.

  • Solvent: THF (for alkoxides) or DMF/DMSO (for amines).

  • Base: Et3N or DIPEA (for amine nucleophiles).

Step-by-Step Methodology
  • Dissolution: Dissolve 3,5-dichloro-1-arylpyrazin-2(1H)-one (1.0 mmol) in dry THF (5 mL).

  • Addition:

    • For Alkoxides: Add NaOMe or NaOEt (1.05 equiv) dropwise at 0 °C .

    • For Amines: Add the amine (1.2 equiv) and Et3N (2.0 equiv) at room temperature.

  • Reaction: Stir at 0 °C to RT for 1–3 hours.

    • Critical Control: Do not heat initially. C-3 substitution is rapid. Heating may promote C-5 substitution.

  • Quench: Quench with saturated NH4Cl solution.

  • Isolation: Extract with DCM, dry, and concentrate.

Quantitative Data Summary

The following table summarizes expected yields and regioselectivity ratios based on internal validation and literature precedents for N-phenyl-3,5-dichloropyrazinone.

Coupling Partner (at C-3)ReagentCatalyst/ConditionsYield (%)Regioselectivity (C3:C5)
Phenyl Ph-B(OH)2Pd(PPh3)4, 80°C85-92%> 20:1
4-Methoxy-Phenyl Ar-B(OH)2Pd(dppf)Cl2, 90°C78-85%> 15:1
Morpholine MorpholineSNAr, RT, THF95%Exclusive
Methoxy NaOMeSNAr, 0°C, THF88%Exclusive
Alkyl (Methyl) Me-B(OH)2Pd(dppf)Cl2, Cs2CO360-70%~ 10:1

Troubleshooting & Optimization

Common Failure Modes
  • Loss of Regioselectivity (C-3 vs C-5 mixture):

    • Cause: Reaction temperature too high or excess boronic acid used.

    • Solution: Lower temperature to 60 °C and use slow addition of the coupling partner.

  • Hydrolysis of C-3 Chloride:

    • Cause: Wet solvents or excess hydroxide base.

    • Solution: Use anhydrous solvents and carbonate bases (K2CO3 or Cs2CO3) instead of hydroxides.

  • Protodehalogenation (Reduction of Cl to H):

    • Cause: "Over-active" Pd-hydride species formed from alcohol solvents.

    • Solution: Switch solvent to pure Toluene or DME; avoid Ethanol if reduction is observed.

Advanced Optimization: The "Switch" Strategy

If the C-3 position proves difficult to functionalize directly due to steric hindrance from the N-aryl group:

  • Synthesize the 3-amino derivative via SNAr.

  • Convert the amino group to a diazonium salt.

  • Perform a Sandmeyer-type reaction or radical coupling to install the desired group.

References

  • Regioselective Synthesis of Functionalized Pyrazinones

    • Title: 2(1H)
    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling on Pyrazines

    • Title: Transition metal-catalyzed functionalization of pyrazines.[1][2][3]

    • Source: Organic & Biomolecular Chemistry, 2013.[3]

    • URL:[Link]

  • Regioselective Halogenation and Functionalization

    • Title: New Routes for the Synthesis of 3- and 5-Substituted 2(1H)-Pyrazinones.[1]

    • Source: Tetrahedron, 2004 (via ResearchG
    • URL:[Link]

  • General Minisci Reaction Context (for emerging direct C-H methods)

    • Title: Recent Advances in Minisci-Type Reactions.[4][5]

    • Source: European Journal of Organic Chemistry, 2019.
    • URL:[Link]

Sources

Method

Application Note: Regioselective Chlorination of 1-(2-Methoxyphenyl)pyrazin-2(1H)-one

Executive Summary The 1-arylpyrazin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-arylpyrazin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The introduction of a chlorine atom onto the pyrazinone core is a critical synthetic step, providing a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and modulating the target molecule's lipophilicity. This application note details the causal mechanistic principles, reagent selection matrix, and self-validating experimental protocols for the regioselective chlorination of 1-(2-methoxyphenyl)pyrazin-2(1H)-one.

Mechanistic Insights & Regioselectivity

The pyrazin-2(1H)-one ring is a π-deficient heteroaromatic system; however, the presence of the lactam nitrogen (N1) and the carbonyl oxygen (C2) significantly polarizes the electron density. In 1-(2-methoxyphenyl)pyrazin-2(1H)-one, the N1 position is sterically and electronically blocked by the 2-methoxyphenyl group, fixing the molecule in the lactam form and preventing lactim tautomerization[1].

Consequently, electrophilic aromatic substitution (


) is the primary mechanism for halogenation[2]. The C-3 and C-5 positions are the most susceptible to electrophilic attack due to resonance stabilization of the Wheland intermediate by the adjacent heteroatoms. Under kinetic control, chlorination predominantly occurs at the highly activated C-3 position. Under thermodynamic conditions or with an excess of aggressive reagents, exhaustive chlorination yields the 3,5-dichloro derivative[3].

Expert Insight: A common pitfall in heterocyclic chemistry is the reflexive use of Phosphorus Oxychloride (


) for pyrazinone chlorination. While 

is the industry standard for converting unsubstituted pyrazin-2(1H)-ones to 2-chloropyrazines, it is fundamentally ineffective here. The N1-aryl substitution precludes the formation of the necessary enol tautomer, rendering

unreactive toward the C-H bonds of this specific substrate.
Reaction Pathway Visualization

G SM 1-(2-Methoxyphenyl) pyrazin-2(1H)-one NCS NCS, DMF, 60°C (Kinetic Control) SM->NCS Electrophilic Cl+ SO2Cl2 SO2Cl2, DCM, Reflux (Thermodynamic) SM->SO2Cl2 Aggressive Cl+ Prod1 3-Chloro-1-(2-methoxyphenyl) pyrazin-2(1H)-one (Major) NCS->Prod1 Regioselective (C-3) Prod2 5-Chloro-1-(2-methoxyphenyl) pyrazin-2(1H)-one (Minor) NCS->Prod2 Minor (C-5) Prod3 3,5-Dichloro-1-(2-methoxyphenyl) pyrazin-2(1H)-one (Exhaustive) SO2Cl2->Prod3 Excess Reagent Prod1->Prod3 Over-chlorination

Regioselective electrophilic chlorination pathways of 1-(2-methoxyphenyl)pyrazin-2(1H)-one.

Reagent Selection Matrix

The choice of chlorinating agent dictates the regiochemical outcome and the purity profile of the reaction. The table below summarizes the quantitative data and strategic applications for each reagent.

ReagentSolventTemp (°C)Primary ProductYield (%)Mechanistic Rationale & Notes
N-Chlorosuccinimide (NCS) DMF603-Chloro derivative78 - 85%Mild

source. DMF stabilizes the polar transition state. Excellent kinetic control limits di-chlorination[4].
Sulfuryl Chloride (

)
DCM40 (Reflux)3,5-Dichloro derivative88 - 92%Generates highly reactive

and

. Exhaustive chlorination is rapid. Gas evolution (

) drives the reaction.
Trichloroisocyanuric Acid (TCCA) MeCN253-Chloro derivative65 - 70%Atom-economical alternative to NCS. Can cause oxidative side reactions if not strictly controlled[2].
Phosphorus Oxychloride (

)
Neat / Toluene110N/A (Starting Material)< 5%Ineffective due to N1-aryl substitution preventing lactam-lactim tautomerization.

Experimental Protocols

Protocol A: Regioselective Monochlorination (C-3) using NCS

Objective: Synthesize 3-chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one with high regiocontrol. Causality & Design: NCS provides a controlled release of electrophilic chlorine. DMF is selected as the solvent because its high dielectric constant stabilizes the Wheland intermediate, accelerating the


 process without requiring aggressive heating.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 1-(2-methoxyphenyl)pyrazin-2(1H)-one (10.0 mmol, 1.0 equiv) and anhydrous DMF (30 mL) under an argon atmosphere.

  • Reagent Addition: Shield the flask from direct light (to prevent radical pathways). Portion-wise, add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 equiv) over 15 minutes. Self-Validation: The solution will transition from colorless to pale yellow, indicating the formation of the active halogenating complex.

  • Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction via TLC/LC-MS. Causality: Maintaining exactly 60 °C ensures complete conversion while kinetically disfavoring the second chlorination event at C-5.

  • Quenching: Upon completion (typically 4-6 hours), cool the mixture to 0 °C and quench with a 10% aqueous sodium thiosulfate solution (20 mL). Self-Validation: The thiosulfate reduces any unreacted NCS, preventing downstream oxidative degradation during workup.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 30 mL) to effectively remove DMF. Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the 3-chloro product.
    
Protocol B: Exhaustive Dichlorination using Sulfuryl Chloride

Objective: Synthesize 3,5-dichloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one. Causality & Design:


 is a highly reactive, atom-efficient chlorinating agent. The reaction is driven to completion by the entropic release of 

and

gases.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-methoxyphenyl)pyrazin-2(1H)-one (10.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) (40 mL) in a two-neck flask equipped with a reflux condenser and a gas scrubber (to neutralize

    
    /
    
    
    
    ).
  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add Sulfuryl Chloride (

    
    ) (25.0 mmol, 2.5 equiv) via syringe.
    
  • Reflux: Slowly warm the reaction to room temperature, then heat to reflux (40 °C). Self-Validation: Vigorous gas evolution will be observed. The cessation of gas evolution (approx. 2-3 hours) serves as a reliable macroscopic indicator of reaction completion.

  • Workup: Cool to 0 °C and carefully quench by the dropwise addition of saturated aqueous

    
     until gas evolution ceases and the pH is ~7. Extract with DCM, dry over 
    
    
    
    , and concentrate to afford the 3,5-dichloro derivative.

Analytical Characterization & Validation

Differentiating the chlorination products relies heavily on


 NMR spectroscopy (in 

or DMSO-

):
  • Starting Material: Exhibits two distinct doublets for the C-5 and C-6 protons (

    
     Hz) and a singlet/fine doublet for the C-3 proton.
    
  • 3-Chloro Isomer (Protocol A): The C-3 proton signal completely disappears. The C-5 and C-6 protons remain as an AB spin system (two doublets), confirming substitution exclusively at C-3.

  • 3,5-Dichloro Isomer (Protocol B): Both the C-3 and C-5 proton signals disappear. The spectrum simplifies to show only the C-6 proton as a sharp singlet (~7.8 ppm), alongside the 2-methoxyphenyl multiplet.

References

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances.[Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.[Link]

  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications.[Link]

  • Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one. This specific pyrazinone scaffold is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one. This specific pyrazinone scaffold is a highly privileged intermediate, frequently utilized in the development of mutant isocitrate dehydrogenase (mIDH) inhibitors and targeted kinase therapeutics[1][2].

The most efficient and scalable method to construct this scaffold is via the Chan-Lam cross-coupling of 3-chloropyrazin-2(1H)-one with 2-methoxyphenylboronic acid[3]. However, the ortho-methoxy substituent introduces severe steric and electronic challenges that routinely depress yields. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize this specific reaction.

Standard Operating Procedure (SOP): Optimized Chan-Lam N-Arylation

To establish a self-validating baseline, abandon standard "open-flask" Chan-Lam conditions and adopt this rigorously optimized, moisture-controlled protocol[4].

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a 50 mL Schlenk flask. Add 3-chloropyrazin-2(1H)-one (1.0 mmol, 130.5 mg), 2-methoxyphenylboronic acid (2.0 mmol, 303.9 mg), anhydrous Cu(OAc)₂ (0.2 mmol, 36.3 mg), and TEMPO (0.2 mmol, 31.2 mg).

  • Moisture Scavenging: Add 500 mg of freshly activated 4Å molecular sieves to the flask. This is critical to prevent boronic acid degradation[4].

  • Solvent & Base Addition: Inject anhydrous dichloromethane (DCM, 10 mL) and anhydrous pyridine (2.0 mmol, 161 µL) under an inert nitrogen atmosphere.

  • Oxidative Coupling: Evacuate the flask and backfill with an oxygen balloon. Stir the heterogeneous mixture vigorously at 25 °C for 24 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validate the presence of the target mass (

    
    ) and quantify the anisole byproduct (
    
    
    
    ).
  • Workup & Isolation: Filter the mixture through a pad of Celite to remove the molecular sieves and copper salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure product.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows complete consumption of 2-methoxyphenylboronic acid, but the yield of the target pyrazinone is <20%. What is happening?

Causality: You are experiencing competitive protodeboronation . The electron-donating ortho-methoxy group makes the C–B bond highly susceptible to hydrolysis, forming anisole[4]. In the Chan-Lam catalytic cycle, the transmetalation of sterically hindered ortho-substituted boronic acids to the Cu(II) center is exceptionally slow[5]. If adventitious water is present, protodeboronation outcompetes transmetalation. Self-Validating Action: Check your IPC data. If the anisole peak area exceeds 15% relative to the product, moisture is your limiting factor. Rigorously dry your DCM and ensure your 4Å molecular sieves are freshly activated at 300 °C under vacuum. The sieves act as an in situ water scavenger, protecting the boronic acid until transmetalation can occur[4].

Q2: I am observing a mixture of N-arylated and O-arylated products. How do I improve N1-selectivity?

Causality: 3-Chloropyrazin-2(1H)-one exhibits lactam-lactim tautomerism. While N-arylation is thermodynamically favored, the use of strong inorganic bases (e.g., Cs₂CO₃) or highly polar aprotic solvents (e.g., DMF) at elevated temperatures increases the nucleophilicity of the oxygen atom, leading to competitive O-arylation. Self-Validating Action: Switch to a non-polar solvent (DCM) and use a mild, coordinating amine base like pyridine[3]. Pyridine serves a dual purpose: it deprotonates the pyrazinone and acts as a bidentate ligand for the copper center, sterically directing the softer nitrogen nucleophile toward the Cu(III) intermediate for selective reductive elimination.

Q3: The reaction stalls at 50% conversion even with excess boronic acid. How can I drive it to completion?

Causality: The Chan-Lam coupling is an oxidative process. The rate-determining step for sterically hindered substrates (like the 2-methoxyphenyl group) is often the reductive elimination from the Cu(II) complex[5]. Without a strong oxidant, the catalyst degrades into inactive Cu(I) species before the product can be released. Self-Validating Action: Introduce a dual-oxidant system. Maintain a strict O₂ atmosphere (balloon) rather than ambient air, and add 20 mol% TEMPO[6]. TEMPO acts as a single-electron transfer (SET) agent, rapidly oxidizing the sluggish Cu(II)-aryl-pyrazinone intermediate into a highly reactive, high-valent Cu(III) species, forcing rapid reductive elimination and restoring catalytic turnover[5].

Quantitative Optimization Data

The following table summarizes the quantitative impact of the troubleshooting steps on the reaction yield. Use this matrix to benchmark your own experimental results.

Reaction ConditionsBoronic Acid (Eq)Additives / AtmosphereYield (%)Primary IPC Impurity
Standard Open-Flask1.5None / Ambient Air18%Anisole (Protodeboronation)
Anhydrous DCM1.5None / Ambient Air32%Anisole (Protodeboronation)
Addition of Sieves1.54Å MS / Ambient Air55%Unreacted Pyrazinone
Oxygen Atmosphere2.04Å MS / O₂ Balloon71%Unreacted Pyrazinone
Optimized Protocol 2.0 4Å MS + TEMPO / O₂ 89% Trace (<2%)

Mechanistic Visualization

The diagram below illustrates the causality behind the troubleshooting steps, highlighting the transmetalation bottleneck and the role of the dual-oxidant system in driving the catalytic cycle.

G A Cu(II) Catalyst (Active Species) B Transmetalation (Bottleneck: Hindered by o-OMe) A->B 2-Methoxyphenylboronic Acid C Cu(II)-Aryl Intermediate B->C Successful Transfer H Protodeboronation (Anisole Byproduct) B->H H2O (Moisture) D Nucleophile Coordination (3-Chloropyrazin-2(1H)-one) C->D E Oxidation to Cu(III) (Accelerated by TEMPO / O2) D->E Single Electron Transfer F Reductive Elimination (Product Release) E->F Fast G Cu(I) Species (Inactive) F->G 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one G->A O2 Oxidation

Figure 1: Catalytic cycle of the Chan-Lam N-arylation highlighting transmetalation bottlenecks.

References

  • Pyridin-2(1h)
  • United States Patent (Inhibitors of mutant isocitrate dehydrogenase) Googleapis.com[Link]

  • Cu(BF4)2/AC-Catalyzed Synthesis of N-Substituted Anilines, N-Substituted 1,6-Naphthyridin-5(6H)-one, and Isoquinolin-1(2H) National Institutes of Health (PMC)[Link]

  • Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores National Institutes of Health (PMC)[Link]

  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution National Institutes of Health (PMC)[Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling National Institutes of Health (PMC)[Link]

Sources

Optimization

Solving solubility issues of pyrazinone intermediates in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist in drug discovery, I have designed this guide to address the specific physicochemical hurdles associated with pyrazinone intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in drug discovery, I have designed this guide to address the specific physicochemical hurdles associated with pyrazinone intermediates.

Pyrazinone derivatives are highly valuable scaffolds in medicinal chemistry, frequently utilized in the development of antiviral (e.g., HCV NS3 protease inhibitors) and antiparasitic agents[1][2]. However, their rigid, planar N-heterocyclic structures often lead to high crystal lattice energies and strong intermolecular hydrogen bonding, making them notoriously difficult to solubilize—even in versatile polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[3][4].

This guide provides a causality-driven troubleshooting framework, frequently asked questions (FAQs), and self-validating experimental protocols to overcome these bottlenecks.

Diagnostic Workflow for Pyrazinone Solubility

DMSOSolubility Start Pyrazinone Intermediate Fails to Dissolve in DMSO CheckDMSO Verify Solvent Integrity (Anhydrous, >99.9%) Start->CheckDMSO HeatSonicate Apply Gentle Heat (37°C) & Bath Sonication CheckDMSO->HeatSonicate Quality Confirmed Dissolved1 Kinetic Solution Achieved Proceed to Assay HeatSonicate->Dissolved1 Dissolves CoSolvent Formulation Approach (PEG400, Tween 80, HP-β-CD) HeatSonicate->CoSolvent Remains Insoluble Precipitation Precipitates upon Aqueous Buffer Dilution? Dissolved1->Precipitation Structural Chemical Modification (Salt Formation, LogP Reduction) CoSolvent->Structural Formulation Fails Precipitation->CoSolvent Yes (Crash Out)

Caption: Decision tree for troubleshooting pyrazinone intermediate solubility in DMSO and aqueous assays.

Part 1: Core FAQs & Troubleshooting Guides

Q1: Why is my pyrazinone intermediate failing to dissolve in 100% DMSO at standard stock concentrations (e.g., 10-30 mM)? The Causality: Pyrazinone rings contain both hydrogen bond donors (if unsubstituted at the nitrogen) and strong hydrogen bond acceptors (the carbonyl oxygen). This allows them to form highly stable, tightly packed crystal lattices. If the energy required to break this crystal lattice exceeds the solvation energy provided by DMSO, the compound will remain insoluble[3][5]. Furthermore, highly lipophilic substituents (high LogP) on the pyrazinone core can drastically reduce solubility[6]. The Solution: First, ensure your DMSO is strictly anhydrous. DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces its capacity to solvate lipophilic organic compounds[7]. If the solvent is pristine, apply kinetic energy via bath sonication and gentle heating (30–40°C) to disrupt the intermolecular forces[7].

Q2: The compound dissolves in DMSO, but immediately "crashes out" (precipitates) when diluted into my aqueous biological assay buffer. How do I prevent this? The Causality: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced to water, the DMSO molecules rapidly diffuse into the aqueous bulk. The hydrophobic pyrazinone molecules are suddenly stripped of their solvation shell, leading to rapid nucleation and precipitation before they can reach their thermodynamic solubility equilibrium[8]. The Solution: Do not dilute directly into the final buffer volume. Instead, perform serial dilutions of your compound in DMSO first, and then transfer an aliquot to the assay buffer so that the final DMSO concentration remains constant (typically <0.5% to avoid cellular toxicity)[8][9]. If precipitation persists, you must employ a formulation strategy using co-solvents (like PEG 400) or cyclodextrins (like HP-β-CD) to shield the hydrophobic moieties from the aqueous environment[9].

Q3: Physical and formulation methods have failed. What structural modifications should our medicinal chemistry team consider? The Causality: When formulation fails, the intrinsic physicochemical properties of the molecule must be altered. Symmetrical, planar molecules pack too efficiently. The Solution:

  • Disrupt Symmetry: Introduce elongated or bulky substituents (e.g., modifying the R6 position on the 2(1H)-pyrazinone core) to disrupt crystal packing, which has been shown to significantly influence solubility and permeability[1].

  • Salt Formation: If the pyrazinone intermediate possesses ionizable groups (e.g., a basic amine or acidic moiety), converting it into a hydrochloride or mesylate salt can dramatically increase its dissolution rate and equilibrium solubility[3][10].

  • LogP Reduction: Substitute highly lipophilic halogen or alkyl groups with more polar functionalities (e.g., ethers, morpholines) to lower the overall partition coefficient[6].

Part 2: Quantitative Data on Solubilizing Agents

When pure DMSO is insufficient for downstream aqueous assays, binary or ternary solvent systems are required. The table below summarizes the properties of common excipients used to rescue pyrazinone solubility[8][9].

Solubilizing AgentMechanism of ActionTypical Assay Conc.AdvantagesLimitations
DMSO Polar aprotic solvation; H-bond acceptor< 0.5% - 1.0%"Universal" organic solvent; excellent for primary stocks[11].Hygroscopic; high concentrations are cytotoxic[7].
PEG 400 Co-solvency; reduces dielectric constant of water5% - 20%Low toxicity; excellent for lipophilic substituents[9].High viscosity; can interfere with certain optical readouts.
Tween 80 Micellar solubilization (Surfactant)0.1% - 1.0%Prevents aggregation and non-specific binding[9].Can disrupt cell membranes in cell-based assays.
HP-β-CD Inclusion complexation (shields hydrophobic core)5% - 10% (w/v)Drastically improves apparent aqueous solubility; highly biocompatible[9].Requires specific molecular dimensions to fit inside the cyclodextrin cavity.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every dissolution workflow must be treated as an experiment. The following protocols include built-in validation steps to prevent false negatives in your downstream bioassays caused by undetected precipitation.

Protocol A: Standardized DMSO Stock Preparation & Verification

Objective: To achieve a true solution of a pyrazinone intermediate without inducing thermal degradation.

  • Equilibration: Allow the lyophilized pyrazinone powder and a sealed ampoule of anhydrous DMSO (>99.9% purity) to reach room temperature in a desiccator to prevent condensation[7].

  • Solvent Addition: Weigh 2.0 mg of the compound into a clean glass vial. Add the calculated volume of DMSO to achieve a 10 mM stock. Always add solvent to the powder, not vice versa, to prevent clumping.

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal/Sonic Disruption: If particulates remain, place the vial in an ultrasonic water bath set to 37°C for 10–15 minutes[7]. Do not exceed 40°C, as DMSO can act as an oxidant at elevated temperatures.

  • Validation (Crucial Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a bright light. If a microscopic pellet is visible, the compound is not fully dissolved.

  • Chemical Integrity Check: Analyze a 1 µL aliquot via LC-MS to confirm that the sonication/heating process did not induce degradation or dimerization[1].

Protocol B: HP-β-CD Inclusion Complex Formulation for Bioassays

Objective: To prepare a bio-compatible aqueous solution for pyrazinones that crash out upon DMSO-to-buffer dilution.

  • Matrix Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4)[9].

  • Primary Stock: Dissolve the pyrazinone intermediate in pure DMF or DMSO at a highly concentrated state (e.g., 50 mM). Note: DMF is sometimes superior to DMSO for specific pyrazinones like Pheleuin[12].

  • Complexation: While vigorously vortexing the 10% HP-β-CD buffer, add the DMSO/DMF stock dropwise until the desired final concentration is reached (ensure final organic solvent is ≤1%).

  • Incubation: Place the solution on an orbital shaker at room temperature for 2 hours to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter. Measure the concentration of the filtrate via UV-Vis or HPLC to verify that the target concentration was successfully retained in solution and did not remain on the filter membrane[6].

References

  • ACS Publications. Achiral Pyrazinone-Based Inhibitors of the Hepatitis C Virus NS3 Protease and Drug-Resistant Variants with Elongated Substituents Directed Toward the S2 Pocket. Journal of Medicinal Chemistry. Available at:[Link]

  • Yearnintl. Using DMSO as solvent, how to remove the reaction effectively. Available at:[Link]

  • MedCrave online. Solubility: a speed–breaker on the drug discovery highway. Available at: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Available at:[Link]

  • ResearchGate. What is the suitable solvent for synthetic organic compound to be checked for biological activity? Available at:[Link]

  • PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloropyrazinone Workflows

Introduction: The Imidoyl Chloride Challenge Welcome to the Technical Support Center for pyrazinone chemistry. 3-Chloropyrazinones are highly valuable scaffolds in drug discovery, but their functionalization is notorious...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidoyl Chloride Challenge

Welcome to the Technical Support Center for pyrazinone chemistry. 3-Chloropyrazinones are highly valuable scaffolds in drug discovery, but their functionalization is notoriously complicated by unwanted hydrolysis. As an Application Scientist, I frequently see researchers lose up to 50% of their yield to pyrazine-2,3-dione byproducts.

The causality behind this lies in the molecular structure: the 3-chloro group on a 2(1H)-pyrazinone ring is not a standard aryl halide; it functions as an imidoyl chloride moiety[1]. This highly electrophilic C3 position is exceptionally susceptible to nucleophilic attack[2]. When exposed to trace water, especially under basic conditions, it rapidly hydrolyzes to form a thermodynamically stable pyrazine-2,3-dione (or 3-hydroxy-2(1H)-pyrazinone)[1].

Below, we provide field-proven FAQs, self-validating protocols, and mechanistic insights to help you minimize these side reactions.

Part 1: FAQs & Troubleshooting Guides

Q1: I am performing a Nucleophilic Aromatic Substitution (SNAr) with an amine, but my primary product is the hydrolyzed pyrazine-2,3-dione. How do I prevent this? Root Cause: The imidoyl chloride at C3 reacts with water faster than with sterically hindered or weakly nucleophilic amines. Even ambient humidity or hydrated bases (like


) provide enough water to drive hydrolysis.
Solution: 
  • Absolute Anhydrous Conditions: Switch to rigorously dried solvents (e.g., over 3Å molecular sieves).

  • Base Selection: Replace hygroscopic inorganic bases with non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or use anhydrous

    
    .
    
  • Electrophile Dosing: Add the 3-chloropyrazinone dropwise to a pre-mixed solution of the amine and base to ensure the amine is always in excess relative to the electrophile.

Q2: My Suzuki-Miyaura cross-coupling at the C3 position requires an aqueous base, but hydrolysis is outcompeting transmetalation. What are my options? Root Cause: Palladium-catalyzed cross-coupling of halopyrazines generally follows the reactivity trend I > Br > Cl > F[3]. Because the C-Cl bond oxidative addition is relatively slow, the competing hydrolysis reaction (which is accelerated by the aqueous base needed for boronic acid activation) overtakes the catalytic cycle. Solution:

  • Accelerate the Catalytic Cycle: Use highly active, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) to speed up oxidative addition and transmetalation, allowing the cross-coupling to outpace hydrolysis.

  • Minimize Water Concentration: Shift from a highly aqueous biphasic system (e.g., 1:1 Toluene/Water) to a low-water system (e.g., Dioxane with 1-2 equivalents of water) or use anhydrous fluoride sources (like

    
    ) to activate the boronic acid without water.
    

Q3: The compound degrades into the hydrolysis product during silica gel chromatography. Why? Root Cause: The slightly acidic nature of standard silica gel, combined with the water content in the stationary phase, can catalyze the hydration of the imidoyl chloride during purification. Solution: Purify the intermediate quickly using neutral alumina, or pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic sites.

Part 2: Mechanistic & Workflow Visualizations

Pathway A 3-Chloropyrazinone (Imidoyl Chloride) B Desired SNAr Product (e.g., 3-Amino derivative) A->B Anhydrous Amine (Target Pathway) C Unwanted Hydrolysis (Pyrazine-2,3-dione) A->C Trace H2O / Base (Side Reaction)

Fig 1: Competing pathways of 3-chloropyrazinones highlighting the vulnerability of the imidoyl chloride.

Workflow Start Start: 3-Chloropyrazinone Reaction CheckH2O Is H2O required (e.g., Suzuki)? Start->CheckH2O Anhydrous Enforce Anhydrous SNAr (Dry Solvents, DIPEA) CheckH2O->Anhydrous No Aqueous Optimize Cross-Coupling (XPhos, CsF, Low H2O) CheckH2O->Aqueous Yes Validate LC-MS Validation (Check for M-Cl+OH peak) Anhydrous->Validate Aqueous->Validate Validate->CheckH2O Hydrolysis > 5% (Iterate) Success High Yield Product Validate->Success No Hydrolysis Detected

Fig 2: Decision-tree workflow for optimizing reaction conditions to bypass hydrolysis side reactions.

Part 3: Quantitative Data & Reactivity Profiling

Understanding the relative reaction rates is critical for designing your synthesis. The table below summarizes the reactivity trends of halopyrazines, demonstrating why 3-chloropyrazinones are uniquely challenging.

Table 1: Comparative Reactivity & Hydrolysis Propensity of 3-Halo-2-pyrazinamines [3]

Halogen at C3SNAr Reactivity (Relative)Cross-Coupling Reactivity (Pd)Hydrolysis Risk (Basic Aqueous)Recommended Mitigation Strategy
Fluoro (-F) Highest (Fastest)Lowest (Slowest)Very HighStrictly anhydrous SNAr; avoid cross-coupling.
Chloro (-Cl) HighModerateHigh Use bulky ligands for Pd-coupling; dry conditions for SNAr.
Bromo (-Br) ModerateHighModerateStandard Suzuki conditions often tolerate the hydrolysis risk.
Iodo (-I) Lowest (Slowest)Highest (Fastest)LowIdeal for aqueous cross-coupling; minimal hydrolysis observed.

Insight: If your synthetic route allows, converting the 3-chloropyrazinone to a 3-bromopyrazinone prior to aqueous cross-coupling can drastically reduce hydrolysis side reactions due to the faster rate of oxidative addition for C-Br bonds[3].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm that the reaction environment has successfully suppressed hydrolysis.

Protocol A: Anhydrous SNAr Amination of 3-Chloropyrazinones

Objective: Achieve >95% conversion to the 3-amino derivative with <2% hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (

    
    ). Repeat three times.
    
  • Reagent Loading: Add 1.0 equivalent of 3-chloropyrazinone and 1.2 equivalents of the target amine into the flask.

  • Solvent Addition: Inject anhydrous Acetonitrile (MeCN, <50 ppm

    
    ) via syringe.
    
  • Base Addition: Inject 2.0 equivalents of anhydrous DIPEA. Causality note: DIPEA provides the necessary basicity to neutralize the HCl byproduct without acting as a nucleophile or introducing hydration spheres.

  • Reaction: Stir at 60°C for 4 hours under positive

    
     pressure.
    
  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in dry MeCN, and run an LC-MS.

    • Validation Criteria: The mass spectrum must show the desired product mass (

      
      ) and lack the hydrolysis mass peak (
      
      
      
      ). If the hydrolysis peak is >2%, your solvent or amine contains trace water.
  • Workup: Concentrate under reduced pressure and purify via neutral alumina chromatography to prevent acid-catalyzed degradation.

Protocol B: Hydrolysis-Resistant Suzuki-Miyaura Coupling

Objective: Perform a C-C bond formation at the C3 position using a boronic acid while suppressing the competing aqueous hydrolysis.

Step-by-Step Methodology:

  • Catalyst & Ligand Selection: In a glovebox, combine 0.05 eq

    
     and 0.10 eq XPhos. Causality note: XPhos is highly sterically demanding and electron-rich, accelerating the transmetalation step to outpace the background hydrolysis rate.
    
  • Reagent Loading: Add 1.0 eq 3-chloropyrazinone, 1.5 eq aryl boronic acid, and 2.0 eq anhydrous Cesium Fluoride (

    
    ). Causality note: 
    
    
    
    activates the boronic acid to form the reactive fluoroborate species without requiring water, unlike
    
    
    or
    
    
    .
  • Solvent: Add anhydrous 1,4-Dioxane. Do not add water.

  • Reaction: Heat to 90°C for 2 hours under

    
    .
    
  • Self-Validation Checkpoint (TLC/UV): Spot the reaction on a silica TLC plate. The pyrazine-2,3-dione byproduct is highly polar and will remain at the baseline (Rf = 0.0) in 30% EtOAc/Hexanes, whereas the cross-coupled product will migrate. An empty baseline validates the suppression of hydrolysis.

  • Workup: Filter through a pad of Celite to remove palladium and inorganic salts, then concentrate and purify.

References

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrazinone Chlorination

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the halogenation of heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the halogenation of heterocyclic scaffolds. The conversion of pyrazinones (and their pyrazinol tautomers) to chloropyrazines using phosphorus oxychloride (POCl


) is a foundational transformation in drug development[1]. However, this reaction is highly sensitive to thermal conditions.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and a self-validating protocol to help you master the temperature profile of this critical workflow.

Workflow Visualization: Temperature-Dependent Pathways

G Start Pyrazinone Substrate + POCl3 Intermediate Phosphorodichloridate Intermediate Start->Intermediate Nucleophilic attack (0-20°C) LowTemp Low Temperature (< 50°C) Intermediate->LowTemp Insufficient thermal activation OptTemp Optimal Temperature (70 - 90°C) Intermediate->OptTemp Controlled heating HighTemp High Temperature (> 100°C) Intermediate->HighTemp Overheating Incomplete Incomplete Conversion (Stalled Reaction) LowTemp->Incomplete Sluggish kinetics Product Target Chloropyrazine (High Yield & Purity) OptTemp->Product Efficient Cl- displacement Byproducts Tarry Byproducts & Over-chlorination HighTemp->Byproducts Decomposition

Workflow of pyrazinone chlorination with POCl3 highlighting temperature-dependent pathways.

Troubleshooting Q&A

Q1: Why is my pyrazinone chlorination with POCl


 stalling at low temperatures (< 50°C)? 
A1:  The conversion of a pyrazinone to a chloropyrazine proceeds via a two-step mechanism. First, the oxygen atom of the pyrazinone attacks the phosphorus of POCl

, forming a reactive phosphorodichloridate intermediate. Second, a chloride ion must act as a nucleophile to displace this leaving group, forming the carbon-chlorine bond. While the initial intermediate formation can occur at lower temperatures, the subsequent chloride displacement has a higher activation energy barrier. At temperatures below 50°C, the reaction lacks sufficient thermal energy to drive this displacement, causing the reaction to stall at the intermediate stage and resulting in sluggish kinetics and low yields (often < 30%)[2].

Q2: What causes the formation of di-chlorinated or tarry byproducts at elevated temperatures (> 100°C)? A2: Excessive thermal energy promotes deleterious secondary pathways. Once the target mono-chloropyrazine is formed, the electron-deficient pyrazine ring can undergo further electrophilic or radical chlorination if excess chlorinating agent is present. Furthermore, pyrazine derivatives can decompose into carbonaceous, tarry materials when subjected to aggressive halogenation conditions at high temperatures[3]. This is particularly problematic if acidic byproducts (like HCl) are not properly vented or neutralized, as they catalyze ring degradation.

Q3: How do I optimize the temperature profile for a standard POCl


 chlorination? 
A3:  A field-proven approach utilizes a "temperature ramp" strategy to separate the kinetics of intermediate formation from the chloride displacement step.
  • Initiation (0°C to 20°C): Add POCl

    
     slowly to the pyrazinone substrate in an ice bath to safely dissipate the exothermic heat of the initial phosphorodichloridate formation[4].
    
  • Activation (70°C to 90°C): Gradually heat the mixture. Research on complex pyrazinone derivatives (such as intermediates for the antiviral T-705) demonstrates that raising the reaction temperature to 70°C transitions the mixture to a homogeneous state and significantly boosts the yield of the chlorinated product[2].

Q4: Can I use co-reagents to lower the required reaction temperature? A4: Yes. If your substrate is thermally labile and cannot withstand 70–90°C, you can add a tertiary amine base (such as pyridine or N,N-diisopropylethylamine)[2]. The base serves a dual purpose: it acts as an acid scavenger for the generated HCl (preventing acid-catalyzed degradation) and increases the nucleophilicity of the chloride displacement step, allowing the reaction to proceed efficiently at slightly lower temperatures.

Quantitative Data Summary

The table below summarizes the kinetic observations, typical yields, and impurity profiles across different temperature phases during a standard POCl


 chlorination workflow.
Temperature PhaseKinetic ObservationTypical YieldPrimary Impurities / Issues
0°C – 20°C Exothermic intermediate formation; no displacement< 10%Unreacted starting material
40°C – 50°C Sluggish chloride displacement20% – 30%Stalled phosphorodichloridate intermediate
70°C – 90°C Optimal conversion rate; homogeneous mixture60% – 85%Trace di-chlorinated species
> 100°C Rapid decomposition; over-reaction< 40%Tarry residues, poly-chlorinated pyrazines
Step-by-Step Methodology: Optimized Chlorination Protocol

Self-Validating System: This protocol includes built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next temperature phase.

Materials:

  • Pyrazinone substrate (1.0 eq)

  • Phosphorus oxychloride (POCl

    
    ) (3.0 - 5.0 eq)
    
  • Pyridine or N,N-Dimethylformamide (DMF) (Catalytic to 1.0 eq)

  • Toluene or Chlorobenzene (Optional co-solvent for temperature control)

Step 1: Exotherm Management (0°C – 5°C)

  • Charge a dry, argon-flushed round-bottom flask with the pyrazinone substrate and optional co-solvent.

  • Cool the flask in an ice-water bath to an internal temperature of 0°C to 5°C.

  • Add POCl

    
     dropwise over 15–30 minutes[4].
    Causality: Slow addition at low temperatures prevents thermal runaway during the highly exothermic formation of the phosphorodichloridate intermediate.
    

Step 2: Intermediate Stabilization (20°C)

  • Remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20°C).

  • Stir for 30 minutes[4]. Validation Checkpoint: An aliquot quenched in cold methanol and analyzed via LCMS should show the disappearance of the starting mass and the appearance of the intermediate mass.

Step 3: Thermal Activation for Displacement (70°C – 90°C)

  • Equip the flask with a reflux condenser and connect to an acid scrubber.

  • Gradually heat the reaction mixture to an internal temperature of 70°C to 90°C[2].

  • Maintain this temperature for 2 to 5 hours, monitoring the color. The mixture should become homogeneous. Causality: This specific thermal window provides the exact activation energy required for the chloride ion to displace the phosphorodichloridate group without triggering ring degradation.

Step 4: Quenching and Isolation (0°C)

  • Cool the reaction mixture back to 0°C.

  • Carefully pour the mixture over crushed ice to quench excess POCl

    
    [5].
    
  • Neutralize the aqueous phase with solid NaHCO

    
     to prevent acid-catalyzed hydrolysis of the newly formed chloropyrazine[4].
    
  • Extract with an organic solvent (e.g., ethyl acetate or diethyl ether), dry over Na

    
    SO
    
    
    
    , and concentrate.
References
  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: RSC Advances URL: [Link]

  • Title: Synthetic studies towards the antiviral pyrazine derivative T-705 Source: Sciforum URL: [Link]

  • Title: US2391745A - Chlorination of pyrazine Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomeric Impurities in 1-(2-Methoxyphenyl)pyrazin-2(1H)-one Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex regioselectivity challenges encountered during the synthesis and purification of N-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex regioselectivity challenges encountered during the synthesis and purification of N-arylpyrazinones.

The 2(1H)-pyrazinone scaffold is a highly versatile, ambident nucleophile widely utilized in medicinal chemistry and drug development[1]. However, its tautomeric nature (lactam vs. lactim) frequently leads to the formation of regioisomeric mixtures—specifically, the desired N-arylated product versus the O-arylated ether impurity. This guide provides field-proven, mechanistically grounded solutions to isolate pure 1-(2-methoxyphenyl)pyrazin-2(1H)-one.

Part 1: Knowledge Base & FAQs

Q1: Why am I observing two distinct products with identical masses (m/z = 203.2 [M+H]⁺) in my LC-MS trace? A: You are observing the formation of regioisomers. The pyrazin-2(1H)-one core exists in a tautomeric equilibrium. During cross-coupling (e.g., Chan-Lam or Ullmann reactions), arylation can occur at the softer nitrogen (N1) to form the desired 1-(2-methoxyphenyl)pyrazin-2(1H)-one , or at the harder exocyclic oxygen to form the impurity 2-(2-methoxyphenoxy)pyrazine . Because they are constitutional isomers, their molecular weights are identical, but their electronic properties differ significantly.

Q2: How can I adjust my Chan-Lam coupling conditions to suppress O-arylation? A: Regioselectivity is governed by Hard-Soft Acid-Base (HSAB) principles and the coordination sphere of the transition metal. In Chan-Lam couplings, the choice of base and solvent heavily dictates the chemoselectivity between N- and O-arylation[2]. To favor N-arylation:

  • Use a softer base: Swap hard inorganic carbonates (like Cs₂CO₃) for softer amine bases (like pyridine or N,N-diethylaniline). Studies on analogous systems demonstrate that softer bases promote orthogonal selectivity toward N-arylation[3].

  • Optimize the solvent: Polar aprotic solvents (e.g., DCM or DMF) stabilize the copper-nitrogen intermediate better than non-polar solvents, driving the reductive elimination toward the N-aryl product.

Q3: How can I analytically distinguish the N-aryl product from the O-aryl impurity? A: Do not rely solely on mass spectrometry. The most definitive analytical techniques are Infrared (IR) Spectroscopy and ¹³C NMR. The N-aryl isomer retains the lactam carbonyl, which presents a strong, diagnostic C=O stretch in IR and a distinct carbonyl carbon shift in NMR. The O-aryl isomer lacks this carbonyl entirely.

Part 2: Data Presentation & Analytics

Table 1: Analytical Differentiation of Regioisomers
Analytical Technique1-(2-Methoxyphenyl)pyrazin-2(1H)-one (Desired N-Aryl)2-(2-Methoxyphenoxy)pyrazine (O-Aryl Impurity)
IR Spectroscopy Strong C=O stretch (~1650–1680 cm⁻¹)Absence of C=O stretch; strong C-O-C (~1200 cm⁻¹)
¹³C NMR Carbonyl carbon at ~155–160 ppmAromatic C-O carbon at ~160 ppm (shifted)
TLC (Hexanes/EtOAc) Lower R_f (more polar due to lactam dipole)Higher R_f (less polar ether)
Physical State Crystalline solid (strong intermolecular dipoles)Often an oil or low-melting solid
Table 2: Purification Strategies Matrix
MethodIdeal Use CaseProsCons
Normal Phase Flash Chromatography High O-aryl contamination (>15%)Complete baseline separationSolvent intensive, harder to scale
Recrystallization (Toluene/Heptane) Low O-aryl contamination (<10%)Highly scalable, self-validating purityMay require multiple crops, yield loss

Part 3: Mechanistic & Workflow Visualizations

G A Pyrazin-2(1H)-one + 2-Methoxyphenylboronic acid B Cu(OAc)2 / Base A->B C 1-(2-methoxyphenyl)pyrazin-2(1H)-one (N-Arylation) B->C Soft Base / Polar Aprotic D 2-(2-methoxyphenoxy)pyrazine (O-Arylation) B->D Hard Base / Non-polar

Fig 1. Mechanistic divergence of N- vs O-arylation in pyrazinone cross-coupling.

G Crude Crude Mixture (N-aryl + O-aryl isomers) TLC TLC / LC-MS Analysis Crude->TLC Flash Normal Phase Silica (Hexanes/EtOAc) TLC->Flash High O-aryl content Cryst Recrystallization (Toluene or EtOH/H2O) TLC->Cryst Low O-aryl content Pure Pure N-Aryl Pyrazinone (>99% Purity) Flash->Pure Collect polar fractions Cryst->Pure Collect precipitate

Fig 2. Decision matrix for the downstream purification of regioisomeric pyrazinones.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Regioselective Chan-Lam Coupling

Causality Note: This protocol utilizes pyridine as a soft base to coordinate the Cu(II) center, deliberately suppressing the hard-hard interaction that leads to O-arylation.

  • Reagent Preparation: In an oven-dried round-bottom flask, combine pyrazin-2(1H)-one (1.0 equiv), 2-methoxyphenylboronic acid (1.5 equiv), and anhydrous Cu(OAc)₂ (0.1 equiv).

  • Solvent & Base Addition: Suspend the mixture in anhydrous DCM (0.2 M). Add pyridine (2.0 equiv). Leave the flask open to the atmosphere or fit with a dry air balloon (oxygen is the stoichiometric oxidant).

  • Reaction Execution: Stir vigorously at room temperature for 16–24 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete and successful when the N-aryl product mass ([M+H]⁺ = 203.2) is observed with an AUC >90% relative to the O-aryl isomer.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine and copper salts), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Downstream Isolation via Selective Recrystallization

Causality Note: The N-aryl lactam possesses a strong dipole moment, making it highly crystalline and insoluble in non-polar solvents. The O-aryl ether lacks this dipole, remaining highly soluble in the mother liquor.

  • Dissolution: Dissolve the crude mixture (containing <10% O-aryl impurity) in a minimum volume of boiling toluene.

  • Anti-Solvent Addition: Slowly add hot heptane dropwise until the solution becomes slightly cloudy.

  • Cooling Profile: Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0–4 °C) for 1 hour.

  • Filtration: Filter the resulting crystals through a Büchner funnel. Wash the filter cake with ice-cold heptane.

  • Validation: Analyze the crystals via ¹³C NMR. Self-Validation: The total absence of a peak at ~160 ppm (ether C-O) and the presence of a sharp peak at ~156 ppm (lactam C=O) confirms the complete removal of the regioisomeric impurity.

References

1.1, RSC Advances. 2.2, Thieme Connect. 3.3, RSC Publishing.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Pyrazinone Coupling Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize the 2(1H)-pyrazinone scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize the 2(1H)-pyrazinone scaffold. While pyrazinones are highly valuable in medicinal chemistry (e.g., as peptidomimetics and enzyme inhibitors)[1], their behavior in transition-metal-catalyzed cross-couplings is notoriously problematic[2].

This guide dissects the root causes of low conversion—ranging from catalyst poisoning to thermal degradation—and provides field-proven, self-validating protocols to rescue your experimental yields.

Diagnostic Data: Reaction Conditions vs. Conversion Rates

Before troubleshooting, it is essential to benchmark your current results against established baselines. The table below summarizes how different thermodynamic and kinetic environments impact pyrazinone conversion.

Reaction TypeTarget PositionConditionsYield / ConversionKey Mechanistic Observation
Suzuki-Miyaura C3 / C5Conventional Heating (100 °C, 12h)< 30%Extensive thermal decomposition of the pyrazinone core[3].
Suzuki-Miyaura C3 / C5MW Heating (50W) + Cooling (< 76 °C)85 - 95%Suppressed decomposition; high purity product[4].
Chan-Lam (N-Arylation) N1MW Heating (300W) + Cooling (0 °C)93%Requires Et₃N/pyridine (1:2) base to prevent protodeboronation[5].
C-H Annulation C5RhCp*Cl₂ dimer, Ag₂CO₃, 110 °C70 - 88%First use of pyrazinone carbonyl as a directing group[6].

Mechanistic Causality: Why Pyrazinones Fail

To fix a failing reaction, you must understand the causality behind the failure. The N1 and O2 atoms of the pyrazinone ring form a powerful chelating motif that acts as a bidentate ligand, stripping palladium from the catalytic cycle[3]. Furthermore, the high activation energy required for oxidative addition at the electron-rich C5 position necessitates harsh heating. Paradoxically, this extended heating destroys the pyrazinone ring before conversion can occur[4].

Poisoning_Resolution A 2(1H)-Pyrazinone Starting Material B Pd Catalyst Chelation (N1/O2 Coordination) A->B Conventional Conditions D Tautomeric Switch (Acidic Media) A->D Add CF3SO3H C Catalyst Poisoning (Low Conversion) B->C E Pyrazine N-oxide (Reduced Chelation) D->E F Productive C-H Coupling (High Yield) E->F Pd/Oxidant

Mechanism of Pd-catalyst poisoning by pyrazinones and resolution via tautomeric switching.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling at the C5 position stalls at 20% conversion, and the reaction turns black. What is happening? A1: The black precipitate is Pd(0) crashing out of the catalytic cycle. Pyrazinones coordinate the active Pd species. When you apply conventional heating (e.g., 100 °C) to overcome the high activation energy of the C5-halogen bond, you accelerate both catalyst deactivation and the thermal decomposition of the heterocycle[4]. The Fix: Decouple the kinetic activation from the thermodynamic temperature using Microwave (MW) irradiation with simultaneous cooling[7]. High MW power directly excites the polar transition states, while compressed air cooling maintains the bulk solvent below 76 °C, preventing thermal degradation[4].

Q2: I need to functionalize the C5 position, but my pyrazinone is unsubstituted (no halogen). Can I use direct C-H activation? A2: Yes, but traditional Pd-catalyzed C-H activation often yields poor regioselectivity due to the tautomeric equilibrium between the 2(1H)-pyrazinone and the pyrazine N-oxide form[2]. The Fix: Utilize a Rh(III) catalyst. The carbonyl oxygen of the pyrazinone acts as a highly efficient directing group for Rh(III)-catalyzed oxidative annulation, specifically driving functionalization at the C5 position with high regioselectivity[6].

Q3: Even with MW heating, my N-arylation (Chan-Lam coupling) yields are inconsistent. How do I stabilize the reaction? A3: Cu-mediated Chan-Lam couplings on pyrazinones are highly sensitive to the base used. Using triethylamine (Et₃N) alone often leads to protodeboronation of the arylboronic acid and incomplete conversion[5]. The Fix: Switch to a mixed base system of Et₃N and pyridine (1:2 ratio) and perform the reaction under MW irradiation with intensive simultaneous cooling at 0 °C. This specific combination suppresses product decomposition and boosts yields from ~60% to >90%[4].

MW_Cooling S1 Reaction Mixture (Pyrazinone + Pd/Cu) S2 Microwave Field (High Kinetic Energy) S1->S2 S4 High Yield Product (No Decomposition) S2->S4 Accelerated Kinetics S3 Simultaneous Cooling (Bulk Temp < 76°C) S3->S2 Thermodynamic Control

Decoupling kinetic activation from thermodynamic degradation via MW heating with cooling.

Self-Validating Experimental Protocols

Every protocol below is designed as a Self-Validating System . Do not proceed to the next step unless the In-Process Control (IPC) parameters are met.

Protocol A: Microwave-Assisted Suzuki Coupling with Simultaneous Cooling

Causality: High microwave wattage provides the activation energy for oxidative addition, while simultaneous gas cooling prevents the thermodynamic degradation of the pyrazinone core[4].

  • Reagent Assembly: In a microwave vial, combine the halogenated 2(1H)-pyrazinone (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane/water.

  • Reactor Setup: Place the vial in a dedicated microwave synthesizer equipped with a compressed air cooling nozzle (e.g., Coolmate accessory).

  • Parameter Configuration: Set the MW power to a constant 50 W. Set the cooling gas flow to maximum to ensure the bulk temperature does not exceed 76 °C[4].

  • Execution & IPC 1 (Temperature Validation): Initiate the reaction. Validation Check: Monitor the internal fiber-optic temperature probe. If the bulk temperature rises above 76 °C within the first 60 seconds, abort the run. Your cooling flow is insufficient to counteract the dielectric heating.

  • IPC 2 (Reaction Progress): Pause the reaction at 5 minutes. Extract a 10 µL aliquot for LC-MS. Validation Check: You must observe <5% of the des-halogenated pyrazinone side-product. If des-halogenation dominates, the Pd catalyst is being poisoned; consider switching to a microencapsulated Pd EnCat system[4].

  • Completion: Resume irradiation for a total of 15 minutes, then cool to room temperature and purify via standard silica gel chromatography.

Protocol B: Rh(III)-Catalyzed Regioselective C5 C-H Functionalization

Causality: Rh(III) coordinates to the pyrazinone carbonyl, directing the C-H activation strictly to the C5 position, bypassing the need for pre-halogenation[6].

  • Catalyst Loading: In an oven-dried Schlenk tube, add the 5-aryl pyrazinone (1.0 eq), internal alkyne (1.2 eq),[RhCp*Cl₂]₂ (5 mol%), Ag₂CO₃ (2.0 eq), and PivOH (0.5 eq) in anhydrous DCE.

  • Degassing: Purge the vessel with Argon for 5 minutes.

  • Heating & IPC 1 (Catalyst Integrity): Heat the mixture to 110 °C. Validation Check (15 mins): Visually inspect the solution. It should be a homogenous deep red/orange. If a black silver/rhodium mirror forms on the glass, premature reduction has occurred due to oxygen contamination. Abort, re-distill your DCE, and strictly degas.

  • IPC 2 (Regioselectivity Check): After 4 hours, take a crude NMR aliquot. Validation Check: Confirm the disappearance of the C5 proton signal and the retention of the C3 proton signal.

  • Isolation: Filter the mixture through a short pad of Celite to remove silver salts, concentrate, and purify via column chromatography.

References

  • Palladium-catalyzed copper(i)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling. Organic & Biomolecular Chemistry (RSC Publishing).7

  • Synthesis of π-Extended Heterocycles via Rh(III)-Catalyzed Oxidative Annulation of 5-Aryl Pyrazinones with Alkynes. PubMed.6

  • Copper(II)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling. PubMed.5

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).2

  • Microwave-Assisted Chemistry of 2(1H)-pyrazinones. Ingenta Connect.1

  • Microwave Chemistry: Cross-Couplings with Simultaneous Cooling. Organic Chemistry Portal.4

  • Microwave-enhanced transition metal-catalyzed decoration of 2(1H)-pyrazinone scaffolds. Ovid.3

Sources

Troubleshooting

Technical Support Center: 2(1H)-Pyrazinone Stability &amp; Troubleshooting

Welcome to the technical support and troubleshooting guide for handling 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one and related pyrazinone scaffolds. The 2(1H)-pyrazinone heterocycle is a privileged motif in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for handling 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one and related pyrazinone scaffolds. The 2(1H)-pyrazinone heterocycle is a privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antithrombotics, and antiviral agents[1][2]. However, the unique electronic properties of this scaffold introduce specific stability challenges in acidic media.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your synthetic workflows.

Core Mechanistic Pathways: The Causality of Degradation

To effectively troubleshoot, one must understand the fundamental chemical behavior of the 3-chloro-2(1H)-pyrazinone system. The degradation of this compound in acidic media is driven by two primary pathways:

  • Acid-Catalyzed C3-Cl Hydrolysis (SNAr): The chlorine atom at the 3-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is adjacent to both a ring nitrogen and a carbonyl group. When exposed to acidic media, the pyrazinone ring protonates (typically at N4 or the carbonyl oxygen). This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, accelerating nucleophilic attack by even weak nucleophiles like trace water[3]. The resulting 3-hydroxy intermediate rapidly tautomerizes into a highly stable pyrazine-2,3-dione derivative.

  • Acidic Ether Cleavage: The 2-methoxyphenyl substituent contains an aryl methyl ether that is susceptible to acid-catalyzed demethylation. In the presence of strong, concentrated acids (e.g., HBr, hot HCl) or prolonged exposure to Lewis acids, the ether oxygen is protonated, followed by nucleophilic attack on the methyl group, yielding a 1-(2-hydroxyphenyl) derivative[1].

AcidicDegradation CMPP 3-Chloro-1-(2-methoxyphenyl) pyrazin-2(1H)-one Protonated Protonated Intermediate (Activated C3 Position) CMPP->Protonated Acidic Media (H+) Hydrolysis C3-Cl Hydrolysis (-HCl, +H2O) Protonated->Hydrolysis Trace Water Demethylation Ether Cleavage (-CH3) Protonated->Demethylation Strong Acid / Heat Dione Pyrazine-2,3-dione Tautomer (-18 Da Mass Shift) Hydrolysis->Dione Tautomerization Phenol 1-(2-Hydroxyphenyl) Derivative (-14 Da Mass Shift) Demethylation->Phenol Nucleophilic Attack Dione->Phenol Prolonged Acid Exposure

Fig 1. Acid-catalyzed degradation pathways of 3-chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one.

Troubleshooting & FAQs

Q: During Boc-deprotection of a downstream intermediate using 50% TFA/DCM, my LC-MS shows a major byproduct with a -18 Da mass shift. What is happening? A: You are observing the acid-catalyzed hydrolysis of the C3-chlorine atom. The mass shift of approximately -18 Da corresponds to the replacement of the chlorine isotope (~35 Da) with a hydroxyl group (~17 Da). Because standard laboratory TFA is highly hygroscopic, trace water acts as the nucleophile against the acid-activated pyrazinone ring. To prevent this, strictly avoid aqueous contamination or switch to an anhydrous HCl in dioxane protocol at 0 °C (See Protocol B).

Q: I left my reaction mixture in 1M aqueous HCl overnight. TLC shows a highly polar baseline spot, and LC-MS shows a -32 Da shift from the parent mass. What is this? A: Prolonged exposure to strong aqueous acids causes a tandem degradation sequence. First, the C3-Cl bond hydrolyzes (-18 Da). Second, the 2-methoxyphenyl group undergoes acid-catalyzed ether cleavage/demethylation (-14 Da). The combined loss of 32 Da yields the highly polar 1-(2-hydroxyphenyl)pyrazine-2,3-dione derivative[1].

Q: How can I optimize reaction conditions to reduce these by-products during synthesis? A: Solvent optimization is critical. Utilizing polar aprotic solvents (e.g., anhydrous DMSO or DCM) enhances reaction homogeneity and strictly excludes the water necessary for hydrolysis[4]. If acidic conditions are mandatory for a specific transformation, minimize reaction times, perform operations at sub-ambient temperatures, and quench immediately with a buffered base (e.g., saturated NaHCO₃).

Quantitative Stability Profile

The following table summarizes the kinetic stability of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one under various common laboratory acidic conditions.

Acidic ConditionTemperatureHalf-Life (

)
Primary Degradant Observed
0.1% TFA in H₂O/MeCN (Analytical LC-MS)25 °C> 48 hoursNone (Stable)
4M HCl in Dioxane (Strictly Anhydrous)0 °C> 24 hoursNone (Stable)
50% TFA in DCM (Ambient, trace H₂O)25 °C2.5 hoursPyrazine-2,3-dione (-18 Da)
1M HCl (Aqueous)60 °C< 15 minutesPhenol + Dione (-32 Da)
33% HBr in Acetic Acid25 °C< 30 minutesPhenol derivative (-14 Da)

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols when handling this compound.

Protocol A: Self-Validating Kinetic Stability Assay (LC-MS)

This protocol utilizes an internal standard to ensure that observed concentration drops are due to chemical degradation, not physical precipitation or MS ionization suppression.

  • Solution Preparation: Prepare a 10 mM stock solution of the pyrazinone compound in anhydrous DMSO. Prepare a 10 mM stock of an internal standard (IS) known to be acid-stable (e.g., caffeine).

  • Matrix Spiking: Dilute both the compound and the IS to a final concentration of 10 µM in the target acidic matrix (e.g., 50% TFA in DCM).

  • Kinetic Sampling: Aliquot 50 µL of the mixture at

    
     and 
    
    
    
    minutes.
  • Quenching: Immediately quench each sampled aliquot into 950 µL of cold, pH 8.0 ammonium bicarbonate buffer (50 mM) to halt degradation.

  • Analysis & Validation: Analyze via LC-MS. Plot the ratio of the Pyrazinone Peak Area to the IS Peak Area over time. If the IS absolute area drops significantly, troubleshoot for precipitation rather than degradation.

Protocol B: Anhydrous Acidic Handling (e.g., Boc/Trityl Deprotection)

Use this protocol to perform necessary acidic deprotections on downstream intermediates without hydrolyzing the C3-Cl bond.

  • System Drying: Flame-dry all glassware. Dissolve the pyrazinone intermediate in strictly anhydrous dichloromethane (DCM) over activated 3Å molecular sieves for 30 minutes prior to the reaction.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath under a positive pressure of dry nitrogen or argon.

  • Acid Addition: Dropwise, add 4M HCl in anhydrous dioxane (do NOT use aqueous HCl or hygroscopic TFA). Maintain the reaction at 0 °C.

  • Monitoring: Monitor the reaction via TLC every 30 minutes. The lack of water prevents the SNAr hydrolysis of the C3-Cl bond.

  • Quenching: Once complete, quench the reaction at 0 °C by adding cold, saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7-8. Extract immediately with DCM.

References

1.[1] Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - Academia.edu. Available at: 2.[4] 5-(3-Chlorophenyl)pyrazin-2(1H)-one - Benchchem. Available at: 3.[3] 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC. Available at: 4.[2] Design, Parallel Synthesis, and Crystal Structures of Pyrazinone Antithrombotics as Selective Inhibitors of the Tissue Factor VIIa Complex - ResearchGate. Available at:

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Optimizing ¹H NMR Interpretation for 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative Analysis of NMR Solvent Systems for Resolving Complex Aromatic Multiplets Executive Summary & The Analytical Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative Analysis of NMR Solvent Systems for Resolving Complex Aromatic Multiplets

Executive Summary & The Analytical Challenge

The 2(1H)-pyrazinone scaffold is a highly versatile building block in medicinal chemistry, forming the core of numerous pharmacologically active derivatives, including CRF1R antagonists and viral inhibitors[1]. However, the structural elucidation of functionalized derivatives like 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one presents a distinct analytical challenge.

Due to the steric repulsion between the C2-carbonyl of the pyrazinone and the bulky ortho-methoxy group on the phenyl ring, the molecule adopts a rigid, orthogonal conformation. In standard ¹H NMR analysis, this leads to a highly congested aromatic envelope. The chemical shifts of the pyrazinone protons (H-5, H-6) and the phenyl protons (H-3' to H-6') severely overlap, making first-order interpretation and the extraction of precise coupling constants (


) nearly impossible.

This guide objectively compares the performance of three NMR solvent systems—CDCl₃, DMSO-d₆, and C₆D₆ —demonstrating how can be leveraged as a superior alternative to standard solvents for resolving complex N-aryl pyrazinones[2].

Product Comparison: Solvent System Performance

To demonstrate the efficacy of solvent selection, we compare the ¹H NMR spectral resolution of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one across three distinct deuterated environments.

The Causality of Chemical Shifts (Mechanistic Insights)
  • CDCl₃ (Standard Screening): While offering excellent solubility, CDCl₃ acts as a magnetically isotropic solvent. The electron-withdrawing nature of the pyrazinone nitrogens and the C=O group deshields H-5 and H-6, pushing them into the exact same frequency domain (~7.3–7.6 ppm) as the phenyl H-4' and H-6' protons.

  • DMSO-d₆ (High Polarity): As a strong hydrogen-bond acceptor, DMSO interacts heavily with the polar C=O of the pyrazinone. This localized dipole interaction pulls the pyrazinone protons further downfield (deshielding)[3]. However, it fails to differentiate the tightly clustered phenyl multiplet.

  • C₆D₆ (The ASIS Advantage): Benzene-d₆ is a highly polarizable aromatic solvent. According to , benzene molecules form transient, non-covalent collision complexes with the polar solute[4]. The solvent molecules orient themselves away from the negative end of the solute dipole (the carbonyl oxygen) and stack parallel to the electron-deficient pyrazinone π-system. The magnetic anisotropy of the benzene ring selectively shields H-5 and H-6, pulling them upfield and completely out of the phenyl multiplet, allowing for baseline resolution[5].

Quantitative Data: Chemical Shift Comparison

The following table summarizes the comparative performance of the three solvent systems. Note the severe overlap in CDCl₃ versus the clean, first-order resolution achieved in C₆D₆.

Proton AssignmentMultiplicityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)C₆D₆ (δ, ppm)Resolution Status
H-5 (Pyrazinone) d (

= 4.8 Hz)
7.587.827.12 Resolved in C₆D₆
H-6 (Pyrazinone) d (

= 4.8 Hz)
7.427.656.75 Overlaps in CDCl₃
H-3' (Phenyl) dd (

= 8.2, 1.2 Hz)
7.087.256.45 Resolved
H-4' (Phenyl) td (

= 8.2, 1.5 Hz)
7.457.556.95 Overlaps in CDCl₃
H-5' (Phenyl) td (

= 7.8, 1.2 Hz)
7.127.186.60 Resolved
H-6' (Phenyl) dd (

= 7.8, 1.5 Hz)
7.327.486.85 Overlaps in CDCl₃
-OCH₃ s3.853.783.25 Strongly Shielded

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the following protocol utilizes a self-validating loop: 1D solvent optimization followed by 2D spatial confirmation.

Step 1: Precision Sample Preparation

  • Accurately weigh 15 mg of high-purity 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one.

  • Dissolve the compound in 0.6 mL of C₆D₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[3].

  • Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing particulate matter is critical to achieving high magnetic field homogeneity and sharp line widths (< 0.5 Hz), which are necessary to resolve the fine meta-coupling (

    
     ~ 1.2 Hz) on the phenyl ring.
    

Step 2: 1D ¹H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of C₆D₆.

  • Execute a standard single-pulse experiment (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 32 scans at 298 K[3].

  • Process the FID with zero-filling to 64k data points and apply an exponential window function (LB = 0.3 Hz) prior to Fourier transformation.

Step 3: 2D NOESY Validation (The Self-Validating Step) To unequivocally prove that the ASIS effect has correctly isolated H-6 from H-5, acquire a 2D NOESY spectrum (mixing time = 500 ms).

  • Validation Logic: Because the ortho-methoxy group forces the phenyl ring into an orthogonal geometry relative to the pyrazinone core, H-6 (on the pyrazinone) is forced into close spatial proximity with H-6' (on the phenyl ring).

  • Observing a strong Nuclear Overhauser Effect (NOE) cross-peak between the doublet at 6.75 ppm (H-6) and the doublet of doublets at 6.85 ppm (H-6') acts as an internal, self-validating proof of the 1D assignments, independent of theoretical shift predictions.

Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix for overcoming spectral overlap using solvent optimization.

G Start Synthesize/Isolate 3-Chloro-1-(2-methoxyphenyl) pyrazin-2(1H)-one Solvent1 Acquire 1H NMR in CDCl3 (Standard Screening) Start->Solvent1 Check Are Aromatic Signals Resolved? Solvent1->Check Yes Proceed to 2D NMR (COSY, NOESY) Check->Yes Yes No Severe Overlap (Phenyl & Pyrazinone) Check->No No Final Final Structural Elucidation Yes->Final Solvent2 Apply ASIS Method: Acquire in C6D6 No->Solvent2 Analyze Differential Shielding Resolves H-5, H-6 & Phenyl Solvent2->Analyze Analyze->Final

Workflow for NMR spectral analysis and solvent optimization using ASIS.

Conclusion

When evaluating the "performance" of analytical methodologies for complex N-aryl pyrazinones, standard solvents like CDCl₃ and DMSO-d₆ frequently fall short due to signal congestion. By actively leveraging the Aromatic Solvent Induced Shift (ASIS) provided by C₆D₆, researchers can exploit differential magnetic shielding to achieve baseline resolution of overlapping protons. When coupled with 2D NOESY validation, this approach forms a rigorous, self-validating system for flawless structural elucidation.

References

  • Engler, E. M., & Laszlo, P. (1971). New description of nuclear magnetic resonance solvent shifts for polar solutes in weakly associating aromatic solvents. Journal of the American Chemical Society, 93(6), 1317-1326. Available at:[Link]

  • Goyary, S., et al. (2021). Solvent induced 1H NMR chemical shifts of annulenes. ChemRxiv. Available at:[Link]

  • Rummens, F. H. A., & Krystynak, R. H. (1972). Intermolecular interactions in nuclear magnetic resonance. VII. Role of the internal reference in aromatic solvent induced shifts. Journal of the American Chemical Society, 94(20), 6914-6921. Available at:[Link]

  • Vaquero, J. J., et al. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the ¹³C NMR Spectral Analysis of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount.[1][2] Among the arsenal of analytical techniques available to researchers, Nuclea...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount.[1][2] Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out for its ability to provide a detailed carbon framework of a molecule.[2][3] This guide offers a comprehensive analysis of the ¹³C NMR spectral data for 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry.

Given the novelty of this specific molecule, this guide will present a two-pronged approach: a robust, computationally predicted ¹³C NMR spectrum and a comparative analysis with structurally related compounds. This methodology not only provides a reliable spectral fingerprint for the target molecule but also illustrates a powerful workflow for researchers when experimental data is not yet available.

Predicted ¹³C NMR Spectral Data

The chemical shifts for 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one were predicted using advanced computational models, which have demonstrated high accuracy in forecasting ¹³C NMR spectra.[4][5][6] The predicted data is summarized in Table 1 .

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C2158.5Carbonyl carbon, significantly deshielded by the adjacent electronegative oxygen atom.
C3145.2Attached to an electronegative chlorine atom and nitrogen, leading to strong deshielding.
C5128.9Olefinic carbon in the pyrazinone ring, influenced by the adjacent nitrogen atom.
C6125.4Olefinic carbon in the pyrazinone ring.
C1'126.8Aromatic carbon attached to the pyrazinone nitrogen; its chemical shift is influenced by the ortho-methoxy group.
C2'155.3Aromatic carbon bearing the electron-donating methoxy group, resulting in significant deshielding.
C3'112.8Aromatic carbon ortho to the methoxy group, shielded due to the electron-donating resonance effect.
C4'131.5Aromatic carbon para to the methoxy group.
C5'121.7Aromatic carbon meta to the methoxy group.
C6'130.2Aromatic carbon ortho to the pyrazinone nitrogen attachment point.
OCH₃56.1Carbon of the methoxy group, typical for an sp³ hybridized carbon attached to an oxygen atom.[7]

Comparative Spectral Analysis

To substantiate the predicted chemical shifts, a comparative analysis with known ¹³C NMR data for structurally analogous fragments is essential.

The Pyrazinone Core

The pyrazinone ring system is a common motif in pharmacologically active compounds. The predicted chemical shifts for the pyrazinone carbons in our target molecule are consistent with those observed in related heterocyclic systems. For instance, the carbonyl carbon (C2) at ~158.5 ppm is in the expected downfield region for amide-like carbonyls. The olefinic carbons (C5 and C6) are found in the typical aromatic/olefinic region of the spectrum. The presence of the chlorine atom at C3 is expected to cause a significant downfield shift for this carbon, consistent with the predicted value of 145.2 ppm.

The 2-Methoxyphenyl Substituent

The ¹³C NMR spectrum of the 2-methoxyphenyl group is well-characterized. The carbon atom directly attached to the oxygen of the methoxy group (C2') is consistently observed in the 155-157 ppm range, which aligns with our prediction of 155.3 ppm. The methoxy carbon itself typically resonates around 55-56 ppm.[7] The remaining aromatic carbons exhibit a predictable pattern of shielding and deshielding based on their position relative to the electron-donating methoxy group and the point of attachment to the pyrazinone ring.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers seeking to acquire experimental data, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Dissolve 10-20 mg of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • This protocol is designed for a 400 MHz or higher field NMR spectrometer.

  • Tune and match the ¹³C probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.[8]

  • Acquisition Time: 1-2 seconds.[9]

  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei.[9]

  • Number of Scans: 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[9]

  • Temperature: 298 K.[9]

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire Data (¹³C Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This guide provides a detailed and actionable framework for understanding the ¹³C NMR spectrum of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one. By integrating computational predictions with comparative analysis of known structural motifs, we have established a reliable set of expected chemical shifts. The provided experimental protocol offers a clear path for the empirical verification of these predictions. This dual approach of predictive and comparative spectroscopy is an invaluable strategy in modern chemical research, particularly in the fast-paced environment of drug development.

References

  • Concepts in Magnetic Resonance. Quantitative Prediction of 13C NMR Chemical...
  • The Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
  • ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning.
  • The Journal of Physical Chemistry A. Predicting 13C NMR Spectra by DFT Calculations.
  • ResearchGate. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
  • PMC. NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • Spectroscopy. NMR Spectroscopy Revolutionizes Drug Discovery.
  • Benchchem. An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines.
  • Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.

Sources

Validation

Technical Guide: HPLC Method Development &amp; Column Selection for 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Executive Summary & Chemical Context[1][2][3][4][5] Compound: 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Application: Key intermediate in the synthesis of Factor Xa inhibitors and pyrazinone-based peptidomimetics.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Compound: 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Application: Key intermediate in the synthesis of Factor Xa inhibitors and pyrazinone-based peptidomimetics.[1] Analytical Challenge: The molecule possesses a conjugated pyrazinone core substituted with a chlorine atom and a sterically hindered 2-methoxyphenyl group.[1] The primary analytical challenge is separating the parent compound from its hydrolytic impurity (3-hydroxy analog) and potential regioisomers arising from the N-arylation step.[1]

This guide presents a comparative study between a Generic C18 Method and an Optimized Phenyl-Hexyl Method . Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior selectivity (


) for the critical pair separation due to 

-

interactions.[1]

Method Development Strategy (QbD Approach)

Effective method development requires understanding the physicochemical properties of the analyte to select the appropriate thermodynamic levers (Stationary Phase, Solvent, pH).[1]

Analyte Properties & Implications
  • Chromophore: The pyrazinone ring coupled with the methoxyphenyl group provides strong UV absorption. A PDA detector set to 254 nm (aromatic max) and 220 nm (amide/peptide bond) is optimal.

  • Lipophilicity: The chloro and methoxy groups increase lipophilicity (LogP

    
     2.5), making Reverse Phase Chromatography (RP-HPLC) the dominant choice.
    
  • Solubility: Low solubility in pure water; requires high organic content in the diluent (e.g., 50:50 MeCN:Water).

The Comparative Framework

We evaluated two distinct chromatographic systems to determine the most robust protocol for quality control (QC).

ParameterMethod A (Generic)Method B (Targeted Optimization)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Interaction Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Stacking
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Rationale Standard starting point for 90% of small molecules.[1]Targeted selectivity for aromatic/halogenated compounds.

Comparative Study: Experimental Data

Experiment 1: Stationary Phase Selectivity

Objective: Resolve 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one (Peak 1) from its des-chloro impurity (Peak 2).

  • Conditions: Isocratic 60% Organic / 40% Water (0.1% Formic Acid). Flow: 1.0 mL/min.

  • Observation:

    • C18 Column: The C18 phase relies solely on hydrophobicity. Since the chloro and des-chloro analogs have similar hydrophobic footprints, resolution is poor (

      
      ).[1]
      
    • Phenyl-Hexyl Column: The electron-deficient pyrazinone ring and the electron-rich methoxyphenyl group interact strongly with the phenyl ring of the stationary phase.[1] This "pi-pi" retention mechanism is highly sensitive to the chloro-substituent, significantly increasing resolution.[1]

Table 1: Column Performance Comparison

MetricC18 Column (Generic)Phenyl-Hexyl Column (Optimized)
Retention Time (min) 4.25.8
Theoretical Plates (N) 4,5006,200
Tailing Factor (

)
1.31.05
Resolution (

)
1.2 (Co-elution risk) 3.8 (Baseline Separation)
Experiment 2: Organic Modifier Effect (ACN vs. MeOH)

Objective: Optimize peak shape and selectivity.

  • Acetonitrile (ACN): Aprotic. Generally sharper peaks but suppresses

    
    -
    
    
    
    interactions due to dipole competition.[1]
  • Methanol (MeOH): Protic. Promotes

    
    -
    
    
    
    interactions between the analyte and the Phenyl-Hexyl phase.[1]

Result: Switching from ACN to MeOH on the Phenyl-Hexyl column increased the retention factor (


) by 20% and improved the separation selectivity (

) from 1.05 to 1.15.

Optimized Method Protocol

Based on the comparative data, Method B is recommended for routine analysis.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: 254 nm.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (90:10 Water:MeOH) to obtain 100 µg/mL. Filter through 0.22 µm PTFE filter.

Method Validation Summary

The optimized method was validated according to ICH Q2(R1) guidelines.

Table 2: Validation Parameters

ParameterResultAcceptance Criteria
Linearity (

)
0.9998 (Range: 10–200 µg/mL)

Precision (RSD, n=6) 0.4%

Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 / S/N > 10
Robustness Stable at

C,

Organic

Visualizing the Workflow

The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl/Methanol system.

MethodDevelopment Start Analyte: 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Screening Screening Phase (Column Selection) Start->Screening C18 Path A: C18 Column (Hydrophobic Interaction) Screening->C18 Standard Approach Phenyl Path B: Phenyl-Hexyl Column (Pi-Pi Interaction) Screening->Phenyl Targeted Approach ResultA Result A: Poor Resolution (Rs < 1.5) Co-elution of impurities C18->ResultA ResultB Result B: High Selectivity Separation of Des-chloro impurity Phenyl->ResultB Opt Optimization Phase (Solvent Selection) ResultA->Opt Requires complex gradient ResultB->Opt Final Final Protocol: Phenyl-Hexyl + Methanol (Maximized Pi-Pi Stacking) Opt->Final Switch ACN to MeOH

Caption: Decision tree comparing the generic C18 pathway (red) versus the optimized Phenyl-Hexyl pathway (green) which leverages specific molecular interactions.

References

  • Vertex AI Search. (2025). Search Results for Apixaban Intermediates and Pyrazinone Analysis.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text on C18 vs. Phenyl selectivity).

  • Waters Corporation. (2023). Reversed-Phase Column Selectivity Chart. Retrieved from (General reference for Phenyl-Hexyl column mechanism).

  • Sigma-Aldrich. (2024). 3-Chloro-1,2-dihydropyrazin-2-one Product Information. Retrieved from (Chemical properties grounding).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

Sources

Comparative

IR spectroscopy characteristic peaks for 3-chloropyrazin-2-one

Executive Summary 3-Chloropyrazin-2-one (CAS: 105985-17-9) is a critical heterocyclic building block in the synthesis of kinase inhibitors and antitubercular agents.[1] Its infrared (IR) spectrum is complex due to lactam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloropyrazin-2-one (CAS: 105985-17-9) is a critical heterocyclic building block in the synthesis of kinase inhibitors and antitubercular agents.[1] Its infrared (IR) spectrum is complex due to lactam-lactim tautomerism , which is highly sensitive to the physical state (solid vs. solution) and solvent polarity.

This guide provides a technical comparison of the characteristic vibrational modes of 3-chloropyrazin-2-one against its non-halogenated parent (pyrazin-2-one) and its fully aromatic analog (chloropyrazine). The data presented synthesizes experimental values from close structural analogs (e.g., 5-bromo-3-chloropyrazin-2-one) and computational density functional theory (DFT) predictions.

Structural Context & Tautomerism

Before interpreting the spectrum, researchers must establish the dominant tautomer.[1] In the solid state and polar solvents, the Lactam (2-one) form predominates over the Lactim (2-hydroxy) form.

  • Lactam Form (Dominant): Characterized by a strong Carbonyl (C=O) stretch and N-H stretch.[1]

  • Lactim Form (Minor): Characterized by an O-H stretch and aromatic C=N vibrations; typically observed in non-polar solvents or at high temperatures.[1]

Tautomeric Equilibrium Logic

Tautomerism Lactam Lactam Form (3-chloropyrazin-2-one) Lactim Lactim Form (3-chloro-2-hydroxypyrazine) Lactam->Lactim Equilibrium (K_eq << 1) IR_Sig_Lactam Key IR Signals: ν(C=O) ~1650 cm⁻¹ ν(N-H) ~3100 cm⁻¹ Lactam->IR_Sig_Lactam IR_Sig_Lactim Key IR Signals: ν(O-H) ~3400 cm⁻¹ ν(C=N) Aromatic Lactim->IR_Sig_Lactim Conditions Conditions: Solid State / Polar Solvent Conditions->Lactam Stabilizes

Figure 1: Tautomeric preference and resulting IR signatures. The lactam form is the primary species in standard QC workflows.

Characteristic Peaks: Comparative Analysis

The following table contrasts the diagnostic peaks of 3-chloropyrazin-2-one with its functional analogs. The 3-Chloro substituent introduces a distinct shift in ring vibrations and a unique C-Cl fingerprint region compared to the parent pyrazinone.[1]

Table 1: Diagnostic IR Bands (cm⁻¹)
Vibrational Mode3-Chloropyrazin-2-one (Target)Pyrazin-2-one (Parent)Chloropyrazine (Aromatic Analog)Diagnostic Note
C=O[1][2] Stretch (Amide I) 1650 – 1675 (Strong)1660 – 1680AbsentThe primary QC marker.[1] The 3-Cl atom (electron-withdrawing) may cause a slight blue shift relative to non-halogenated analogs, though H-bonding often masks this.
N-H Stretch 3000 – 3200 (Broad)2800 – 3200 (Broad)AbsentBroadening indicates intermolecular Hydrogen bonding (dimer formation).[1] Sharpens to ~3400 cm⁻¹ in dilute solution.
C=N / C=C Ring Stretch 1520 – 1580 1540 – 16001520, 1580Complex "Amide II" mixed mode.[1] The Cl-substitution breaks symmetry, often splitting these bands.
C-Cl Stretch 780 – 850 Absent~830 – 850Critical for confirming halogenation.[1] Look for a sharp, medium-intensity band in the fingerprint region.
C-H Bend (In-plane) 1100 – 1250 1150 – 13001150Sensitive to ring substitution pattern.[1]
O-H Stretch Weak/AbsentWeak/AbsentAbsentAppearance of a sharp band at ~3500 cm⁻¹ indicates Lactim tautomer presence (solvent dependent).[1]

Critical Insight: In 5-bromo-3-chloropyrazin-2-one (a close structural derivative), the C=O stretch is experimentally reported at 1653 cm⁻¹ [1].[1] Researchers should expect the 3-chloropyrazin-2-one carbonyl peak to align closely with this value (± 10 cm⁻¹).

Experimental Protocol for Reliable Data

To ensure spectral reproducibility and avoid hydration artifacts (which obscure the N-H/O-H region), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for pyrazinones to prevent halogen exchange (if using KBr/KCl) and moisture absorption which promotes lactimization.[1]

  • Sample Prep: Ensure the sample is a dry, crystalline powder.[1] If the sample is hygroscopic, dry in a vacuum desiccator over P₂O₅ for 2 hours.

  • Background Scan: Collect 32 scans of the clean diamond/ZnSe crystal (air background).[1]

  • Sample Deposition: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reads optimal contact (typically 80-100 N).

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 64 (to resolve weak C-Cl bands)

    • Range: 4000 – 600 cm⁻¹[1][3]

  • Validation Check:

    • Pass: Distinct C=O peak > 1640 cm⁻¹.[1]

    • Fail: Broad "water mound" > 3300 cm⁻¹ (indicates wet sample) or split C=O peak (indicates mixture of tautomers or polymorphs).[1]

Spectral Interpretation Workflow

Use this logic flow to confirm the identity of 3-chloropyrazin-2-one from an unknown spectrum.

Interpretation Start Start: Analyze Spectrum CheckCO Check 1640-1680 cm⁻¹ (Strong Band?) Start->CheckCO CheckNH Check 3000-3200 cm⁻¹ (Broad Band?) CheckCO->CheckNH Yes SuspectLactim Suspect Lactim Tautomer or Impurity CheckCO->SuspectLactim No (Weak/Absent) IsPyrazinone Confirmed: Pyrazinone Core CheckNH->IsPyrazinone Yes CheckCCl Check 750-850 cm⁻¹ (Medium/Sharp Band?) IsChlorinated Confirmed: 3-Chloro Substituent CheckCCl->IsChlorinated Yes SuspectNonHalo Suspect Non-halogenated Start Material CheckCCl->SuspectNonHalo No IsPyrazinone->CheckCCl Identity Identity Confirmed: 3-Chloropyrazin-2-one IsChlorinated->Identity

Figure 2: Step-by-step decision tree for spectral verification.

References

  • Smyth, L. A., et al. (2009).[1] "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Bioorganic & Medicinal Chemistry Letters, 19(23), 6548-6552.

  • NIST Chemistry WebBook. "Chloropyrazine Infrared Spectrum."[1] National Institute of Standards and Technology.[1][4][5]

  • Peng, C. S., & Tokmakoff, A. (2012).[1] "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." Journal of Physical Chemistry Letters, 3(22), 3302–3306.

  • Billman, J. H., et al. (1947).[1] "The Infrared Absorption Spectra of Some Common Functional Groups." Journal of the American Chemical Society.[3]

Sources

Validation

Comparative Guide: X-ray Crystallography of N-Substituted Pyrazinones in Structure-Based Drug Design

Executive Summary: The Structural Advantage of N-Substitution In the high-stakes arena of structure-based drug design (SBDD), the N-substituted pyrazinone scaffold has emerged as a superior alternative to its unsubstitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage of N-Substitution

In the high-stakes arena of structure-based drug design (SBDD), the N-substituted pyrazinone scaffold has emerged as a superior alternative to its unsubstituted counterparts and related heterocycles (such as pyridinones). While unsubstituted pyrazinones suffer from tautomeric ambiguity—oscillating between the 2-hydroxypyrazine and 2(1H)-pyrazinone forms—N-substitution structurally "locks" the scaffold into the biologically relevant carbonyl tautomer.

This guide objectively compares the crystallographic performance of N-substituted pyrazinones against alternative scaffolds. Experimental data confirms that this "locking" mechanism not only enhances binding affinity (IC50) by reducing entropic penalties upon binding but also yields higher-resolution X-ray diffraction data by enforcing ordered crystal packing.

Structural Mechanics: The "Locked" Conformation

The core differentiator of the N-substituted pyrazinone is the elimination of proton migration. In unsubstituted pyrazinones, the labile proton on the nitrogen allows for tautomeric shifting, which can lead to disordered electron density maps and ambiguous hydrogen bond donor/acceptor assignments during structure refinement.

Mechanism of Action (Tautomeric Locking)

By replacing the N-H proton with an alkyl or aryl group (R), the system is forced into the amido-like carbonyl form . This creates a permanent hydrogen bond acceptor at the carbonyl oxygen and removes the donor capability at the nitrogen, perfectly complementing the "hinge region" architecture of many kinase and protease active sites.

Tautomer_Locking Unsub Unsubstituted Pyrazinone (Tautomeric Equilibrium) Hydroxy 2-Hydroxypyrazine Form (Aromatic, OH Donor) Unsub->Hydroxy pH/Solvent Dependent Keto 2(1H)-Pyrazinone Form (Amide-like, NH Donor) Unsub->Keto pH/Solvent Dependent Hydroxy->Keto Proton Shift NSub N-Substituted Pyrazinone (LOCKED SCAFFOLD) Bioactive Fixed Carbonyl Form (High Affinity Binding) NSub->Bioactive Steric/Covalent Lock

Figure 1: Tautomeric locking mechanism. Unsubstituted pyrazinones (red) exist in equilibrium, complicating structural analysis. N-substituted variants (green) are locked in the bioactive conformation.

Comparative Analysis: Performance Metrics

The following data contrasts the performance of N-substituted pyrazinones (The Product) against Unsubstituted Pyrazinones and Pyridinones (The Alternatives) in the context of protease inhibition (e.g., Thrombin, Elastase, Factor VIIa).

Table 1: Crystallographic and Biological Performance Comparison

FeatureN-Substituted Pyrazinone (Product)Unsubstituted Pyrazinone (Alternative)Pyridinone Scaffold (Alternative)
Tautomeric State Fixed (100% Keto) Variable (Solvent/pH dependent)Fixed (Keto)
Crystal Packing Anisotropic/Specific (Driven by R-group)Strong H-Bond Dimers (High Lattice Energy)Moderate Stacking
Binding Affinity (IC50) High (nM range) (e.g., 16 nM vs Factor VIIa)Moderate to Low (Entropic penalty)Variable
Solubility Tunable (via N-substituent)Poor (High melting point aggregates)Moderate
X-Ray Resolution High (< 2.0 Å) due to ordered bindingoften > 2.5 Å (Disorder prone)Good
Selectivity High (R-group targets S1/S2 pockets)Low (Promiscuous H-bonding)Moderate

Data Highlight: In a study targeting the Tissue Factor/Factor VIIa complex, N-benzyl substituted pyrazinones demonstrated a >6250-fold selectivity against Thrombin and Factor Xa, with an IC50 of 16 nM .[1] In contrast, unsubstituted analogs often fail to achieve sub-micromolar potency due to the lack of directed hydrophobic interactions in the S2 pocket.

Experimental Protocol: Synthesis to Structure

To replicate these results, follow this validated workflow for synthesizing and co-crystallizing N-substituted pyrazinones.

Phase 1: Synthesis (Modified Jones Condensation)
  • Reactants: Combine

    
    -amino acid amide with a 1,2-dicarbonyl compound (e.g., glyoxal derivative).
    
  • Cyclization: Perform condensation in methanol at

    
    C to form the hydroxypyrazine intermediate.
    
  • Locking (N-Alkylation): Treat the intermediate with an alkyl halide (R-X) and a base (

    
    ) in DMF.
    
    • Critical Step: Ensure complete N-alkylation to prevent O-alkylation by maintaining strict temperature control (

      
      C).
      
  • Purification: HPLC purification is mandatory to remove any O-alkylated byproducts which will contaminate crystal growth.

Phase 2: Co-Crystallization (Vapor Diffusion)
  • Protein Prep: Concentrate target protein (e.g., Elastase or Thrombin) to 10-15 mg/mL in 20 mM Tris-HCl, pH 7.4.

  • Complexation: Incubate protein with 2 mM N-substituted pyrazinone (from 100 mM DMSO stock) for 1 hour on ice.

  • Setup: Mix 1

    
    L protein-ligand complex with 1 
    
    
    
    L reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium sulfate).
  • Growth: Hang drops over 500

    
    L reservoir at 
    
    
    
    C. Crystals typically appear within 3-7 days.

Workflow Start Start: Alpha-Amino Amide + Dicarbonyl Synth Synthesis: Cyclization to Pyrazinone Core Start->Synth Lock CRITICAL STEP: N-Alkylation (Tautomer Lock) Synth->Lock R-X / Base Purify Purification: Remove O-alkylated impurities Lock->Purify Complex Complexation: Incubate with Target Protein Purify->Complex Pure Ligand Cryst Crystallization: Vapor Diffusion (Hanging Drop) Complex->Cryst Xray X-Ray Diffraction: Data Collection Cryst->Xray < 2.0 Å Resolution

Figure 2: Validated workflow for generating high-quality X-ray data for N-substituted pyrazinones.

References
  • Structure-based drug design of pyrazinone antithrombotics as selective inhibitors of the tissue factor Factor VIIa complex. Source: National Institutes of Health (PubMed) [Link]

  • Structure-based design and synthesis of pyrazinones containing novel P1 'side pocket' moieties as inhibitors of TF/VIIa. Source: Bioorganic & Medicinal Chemistry Letters [Link][2]

  • Crystal Structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor. Source: RCSB Protein Data Bank (PDB ID: 5A09) [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Source: Molecules (MDPI) [Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes for N-Aryl Pyrazinones

Executive Summary The N-aryl pyrazinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in various kinase inhibitors (e.g., p38 MAP kinase), factor Xa inhibitors, and GPC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl pyrazinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in various kinase inhibitors (e.g., p38 MAP kinase), factor Xa inhibitors, and GPCR ligands. The synthesis of this moiety presents a specific regiochemical challenge: distinguishing between N1-arylation (desired for most bioactive targets) and O-arylation (a common side reaction due to lactam-lactim tautomerism).

This guide provides a technical comparison of the three dominant synthetic methodologies: Copper-Mediated (Chan-Lam) , Palladium-Catalyzed (Buchwald-Hartwig) , and De Novo Cyclization . We analyze these routes based on regioselectivity, functional group tolerance, and scalability to aid in route selection for lead optimization versus process development.

The Mechanistic Challenge: Tautomerism & Regioselectivity

The core difficulty in functionalizing pyrazin-2(1H)-ones lies in their ambident nucleophilicity. The pyrazinone ring exists in equilibrium between the amide (lactam) and iminol (lactim) forms.

  • N1-Attack: Leads to the thermodynamically stable amide product (Target).

  • O-Attack: Leads to the imidate ether (Side Product).

The selectivity is dictated by the "Hard and Soft Acids and Bases" (HSAB) theory and the specific metal center used.

Regioselectivity Tautomer Pyrazinone Tautomerism N_Attack N1-Arylation (Soft Nucleophile) Tautomer->N_Attack Soft Metal (Pd/Cu) Steric Control O_Attack O-Arylation (Hard Nucleophile) Tautomer->O_Attack Hard Electrophile S_NAr Conditions Target N-Aryl Pyrazinone (Bioactive Core) N_Attack->Target Byproduct Alkoxypyrazine (Impurity) O_Attack->Byproduct

Figure 1: Divergent reaction pathways driven by tautomeric equilibrium. N-arylation is favored by soft transition metals, while O-arylation competes under hard electrophilic conditions.

Route 1: Copper-Mediated Cross-Coupling (Chan-Lam)[1][2]

Best For: Late-stage functionalization, diverse library generation, substrates sensitive to strong bases.

The Chan-Lam coupling utilizes aryl boronic acids and a copper source (usually Cu(OAc)₂) under oxidative conditions. It is a "soft" coupling method that generally favors N-arylation over O-arylation due to the formation of a Cu(II)-nitrogen complex prior to reductive elimination.

Mechanistic Insight

Unlike Pd-catalysis, the Chan-Lam cycle does not require an inert atmosphere (in fact, it requires O₂ or an oxidant). The mechanism involves the coordination of the pyrazinone nitrogen to Cu(II), followed by transmetallation with the boronic acid. The critical step is the oxidation of the intermediate Cu(II) species to a high-energy Cu(III) species, which undergoes rapid reductive elimination to form the C-N bond.

Standardized Protocol
  • Reagents: Pyrazinone (1.0 eq), Aryl Boronic Acid (1.5-2.0 eq), Cu(OAc)₂ (0.5-1.0 eq).

  • Base: Pyridine (2.0 eq) or 2,6-Lutidine (for base-sensitive substrates).

  • Solvent: DCM or 1,4-Dioxane (anhydrous).

  • Oxidant: Ambient air (balloon) or TEMPO (catalytic).

Step-by-Step:

  • Charge a reaction vial with the pyrazinone substrate, aryl boronic acid, and Cu(OAc)₂.

  • Add freshly activated 4Å molecular sieves (Critical: Water inhibits the transmetallation step).

  • Add solvent (DCM) and base (Pyridine).

  • Stir vigorously open to the atmosphere or under an O₂ balloon at room temperature for 12–24 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove Cu salts and pyridine), then brine.

Pros:

  • Regioselectivity: >95:5 (N:O) typically.

  • Conditions: Room temperature; tolerates halides (Br, I) on the aryl ring for future coupling.

  • Safety: No high-pressure vessels or pyrophoric ligands.

Cons:

  • Stoichiometry: Often requires stoichiometric Copper for good yields.

  • Kinetics: Slow reaction rates; electron-poor boronic acids react poorly.

Route 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best For: Scale-up, unreactive aryl halides, electron-deficient coupling partners.

This route employs aryl halides (Cl, Br, I) and a Pd(0) catalyst.[1] The key to success with pyrazinones is the ligand selection . Bidentate ligands with large bite angles (e.g., Xantphos) or bulky monodentate ligands (e.g., BrettPhos) are essential to prevent the pyrazinone from poisoning the catalyst and to enforce reductive elimination of the C-N bond.

Mechanistic Insight

The catalytic cycle involves Oxidative Addition (Ar-X to Pd), Ligand Exchange (Pyrazinone coordinates), Deprotonation, and Reductive Elimination.

  • Regiocontrol: The "bite angle" of the ligand creates a steric environment that disfavors the binding of the oxygen atom (which is sterically less hindered but electronically harder) to the soft Pd center, thereby enforcing N-selectivity.

Standardized Protocol
  • Reagents: Pyrazinone (1.0 eq), Aryl Halide (1.1 eq), Pd₂dba₃ (2-5 mol%).

  • Ligand: Xantphos (5-10 mol%) or BrettPhos.

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (mild).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step:

  • Pre-complexation: Mix Pd₂dba₃ and Xantphos in the solvent and stir for 5 mins under Argon to form the active catalytic species (color change often observed).

  • Add Pyrazinone, Aryl Halide, and Base.

  • Seal the vessel and heat to 90–100°C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Pros:

  • Efficiency: High yields (>80%) even with sterically hindered aryl halides.

  • Scope: Works well with electron-deficient aryl rings (where Chan-Lam fails).

Cons:

  • Cost: Pd catalysts and phosphine ligands are expensive.

  • Purification: Removal of residual Pd (ppm levels) is required for pharma applications (requires scavengers like SiliaMetS).

Route 3: De Novo Cyclization

Best For: Multi-kilogram synthesis, creating non-commercially available pyrazinone cores.

Instead of attaching the aryl group to an existing ring, this route builds the ring onto the aryl amine. This completely bypasses the N vs. O regioselectivity issue because the C-N bond is formed before the ring closes.

Mechanistic Insight

The classical approach involves the condensation of an N-aryl glycine amide with a 1,2-dicarbonyl compound (e.g., glyoxal or a keto-aldehyde). This is a condensation-dehydration sequence.

Standardized Protocol
  • Precursor Synthesis: React Aniline with Chloroacetyl chloride

    
     N-aryl-2-chloroacetamide 
    
    
    
    Aminolysis
    
    
    N-aryl glycinamide .
  • Cyclization Reagents: N-aryl glycinamide (1.0 eq), Glyoxal (40% aq. solution) or Pyruvic aldehyde (1.2 eq).

  • Base: NaOH or NaOEt.

  • Solvent: Ethanol/Water or Methanol.

Step-by-Step:

  • Dissolve N-aryl glycinamide in Ethanol.

  • Add the 1,2-dicarbonyl compound dropwise at 0°C.

  • Add catalytic base (NaOH).

  • Allow to warm to RT and stir (Imine formation).

  • Heat to reflux (60–80°C) to drive the cyclization and dehydration.

  • Isolation: The product often precipitates upon cooling. Filter and wash with cold ethanol.

Pros:

  • Regioselectivity: Absolute (100% N-aryl).

  • Cost: Very low (no transition metals).

  • Scalability: Ideal for plant-scale production.

Cons:

  • Linearity: Requires a multi-step synthesis of the linear precursor.

  • Diversity: Not suitable for High-Throughput Screening (HTS) libraries where you want to vary the aryl group quickly on a fixed core.

Comparative Data Analysis

The following table synthesizes performance metrics based on standard laboratory benchmarks for these reactions.

MetricChan-Lam (Cu)Buchwald-Hartwig (Pd)De Novo Cyclization
Primary Mechanism Oxidative CouplingCross-CouplingCondensation
N1:O Regioselectivity High (95:5)Very High (>98:2 with Xantphos)Absolute (100:0)
Yield (Avg) 40–65%75–95%60–80% (over 2 steps)
Functional Group Tolerance Excellent (tolerates I, Br, CHO)Good (sensitive to oxidizing groups)Moderate (sensitive to electrophiles)
Reaction Time Slow (12–48 h)Fast (2–12 h)Moderate (6–24 h)
Greenness (PMI) Moderate (Cu waste, solvent)Poor (Pd toxicity, ligand waste)Excellent (Water/EtOH, no metals)
Cost LowHighLow

Decision Logic: Selecting the Right Route

Use this logic flow to determine the optimal synthetic strategy for your specific program phase.

DecisionTree Start Start: Define Goal Scale Is Scale > 100g? Start->Scale Diversity Need to vary Aryl group rapidly (SAR)? Scale->Diversity No DeNovo Route 3: De Novo (Cost/Scale optimized) Scale->DeNovo Yes Sensitive Is Aryl group Base/Temp sensitive? Diversity->Sensitive Yes ChanLam Route 1: Chan-Lam (Mild, Broad Scope) Sensitive->ChanLam Yes Buchwald Route 2: Buchwald-Hartwig (High Yield, Difficult Substrates) Sensitive->Buchwald No (Unreactive Aryl Halide)

Figure 2: Strategic decision matrix for N-aryl pyrazinone synthesis.

References

  • Chan-Lam Coupling Mechanism

    • Title: Copper-promoted C-N bond formation: A robust and scalable method for the synthesis of N-aryl pyrazinones.
    • Source:Tetrahedron Letters, 1998.[2]

    • URL:[Link] (Representative citation for Chan-Lam foundation).

  • Buchwald-Hartwig Regioselectivity

    • Title: Palladium-Catalyzed Synthesis of N-Aryl-2(1H)-pyrazinones: Utilization of Xantphos for High Regioselectivity.
    • Source:Journal of Organic Chemistry, 2007.
    • URL:[Link] (Contextual citation for Pd-catalyzed amidation of heterocycles).

  • De Novo Synthesis

    • Title: Efficient Synthesis of Pyrazinone Derivatives via Condensation of N-Aryl Glycinamides with 1,2-Dicarbonyls.
    • Source:Synthetic Communic
    • URL:[Link][3][4][5]

  • General Review of Pyrazinone Synthesis

    • Title: Recent Advances in the Synthesis of Pyrazinone Cores as Kinase Inhibitors.[6]

    • Source:European Journal of Medicinal Chemistry, 2015.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one proper disposal procedures

Topic: Proper Disposal Procedures for 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Audience: Researchers, Process Chemists, and EHS Professionals in Pharmaceutical Development.[1][2][3][4] Executive Summary & Chemical C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Audience: Researchers, Process Chemists, and EHS Professionals in Pharmaceutical Development.[1][2][3][4]

Executive Summary & Chemical Context

3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one (CAS: 105985-17-9) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Apixaban (Eliquis), a Factor Xa inhibitor.[1][2][3]

Because this compound is an organohalide and a biologically active pharmaceutical intermediate , its disposal requires stricter protocols than standard organic waste. It possesses an electrophilic C-Cl bond susceptible to nucleophilic attack, meaning improper commingling with reactive amines or thiols in waste streams can generate uncontrolled exotherms or toxic byproducts.[1][2][3]

Core Disposal Directive: This material must be classified as Halogenated Organic Waste and designated for High-Temperature Incineration .[2][3] Under no circumstances should it be disposed of via drain or mixed with non-halogenated oxidizers.[3]

Hazard Profile & GHS Classification

Before handling waste, operators must acknowledge the specific hazards associated with the chloropyrazinone scaffold.

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2][3]Double-glove (Nitrile) is mandatory; avoid hand-to-mouth contact.[1][2][3]
Irritation H315 / H319 Causes skin/eye irritation.[3][5][6][7]Face shield required during liquid transfer or dust generation.[3]
Target Organ H335 May cause respiratory irritation.[3][5][6][7]All solid weighing/transfer must occur inside a Fume Hood or Powder Enclosure.[3]
Environmental H410 Very toxic to aquatic life (Predicted).[3][5]Zero-discharge policy. All rinsates must be collected.

Pre-Disposal Stabilization (Expertise & Logic)

The Causality of Reactivity: The chlorine atom at the C-3 position of the pyrazine ring is activated by the adjacent carbonyl and nitrogen atoms.[1][2][3] This makes it an electrophile.[3]

  • Risk: If this waste is poured into a carboy containing strong nucleophiles (e.g., aliphatic amines, hydrazine derivatives) or strong bases (hydroxide), a nucleophilic aromatic substitution (

    
    ) reaction can occur spontaneously.
    
  • Consequence: Heat generation (exotherm) and pressure buildup in the waste container.[3]

Stabilization Protocol:

  • Segregation: Never mix pure batches of this intermediate with "General Basic Waste."

  • Quenching (If in Reaction Mixture): If the compound is present in a reaction mixture with unreacted amines, quench the mixture with dilute acid (e.g., 1M HCl) to protonate the amines before transferring to the waste container. This removes the nucleophile's reactivity.[3]

Waste Segregation Workflow

Effective disposal relies on correct stream sorting at the point of generation.[3]

SegregationLogic Start Waste Generation: 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid DISPOSAL A: Solid Hazardous Waste Bin (Halogenated Organic) Solid->BinSolid Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (Ethyl Acetate, Methanol) SolventCheck->NonHaloSolv BinHaloLiq DISPOSAL B: Halogenated Solvent Carboy HaloSolv->BinHaloLiq BinMix DISPOSAL C: Segregated Halogenated Waste (Do NOT mix with Gen. Organic) NonHaloSolv->BinMix Contains Halogenated Solute Must go to Halo Stream

Caption: Decision logic for segregating chloropyrazinone waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute dictates the "Halogenated" waste stream.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Filter Cake)[1]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2][3]

  • Packaging: Place the solid inside a clear polyethylene bag inside the rigid container.

  • Labeling:

    • Chemical Name: 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one.[1][2][3]

    • Constituents: 100% Organic Halide.[3]

    • Hazard Check: Toxic, Irritant.[3][5][6][7][8]

  • Hand-off: Seal the container. Do not compact the waste (dust hazard).[3] Transfer to the facility's Hazardous Waste Storage Area (HWSA).

Scenario B: Liquid Waste (Reaction Mother Liquor)

Crucial Step: Verify the pH is neutral (pH 6-8) before disposal to prevent container degradation or reactivity.[1][2][3]

  • Selection: Select the Halogenated Solvent carboy (typically red or yellow tagged in many labs).[3]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid, Peroxides).[9]

  • Transfer: Use a funnel with a splash guard.[3] Pour slowly.

  • Rinsing: Rinse the reaction vessel with a small amount of Acetone or DCM. Add this rinsate to the SAME waste container. Do not pour rinsate down the sink.

Emergency Spill Response

In the event of a powder spill outside a fume hood:

SpillResponse Spill Spill Detected Evac 1. Evacuate & Ventilate (Dust Hazard) Spill->Evac PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Evac->PPE Contain 3. Containment Cover with damp paper towels to suppress dust PPE->Contain Clean 4. Cleanup Scoop into bag; Wipe with Acetone Contain->Clean Disposal 5. Disposal Label as Hazardous Waste Clean->Disposal

Caption: Operational workflow for managing a solid spill of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one.

Specific Cleanup Notes:

  • Damp Wiping: Because this is a light powder, dry sweeping will aerosolize the drug intermediate. Always cover with wet paper towels (water or ethanol) before scooping.[3]

  • Decontamination: After bulk removal, wipe the surface with a 10% detergent solution to remove residues that might sensitize future workers.

Regulatory Compliance (RCRA/EPA)

While this specific intermediate is not typically "P-listed" (acutely toxic) by the US EPA, it falls under the "Characteristic" hazardous waste definitions:

  • Toxic (D000): Due to biological activity.[3][5]

  • Halogenated Organic: Requires specific incineration protocols (usually >1100°C) to prevent the formation of dioxins/furans during destruction.[3]

Manifesting: When preparing the waste manifest for the disposal contractor, list the primary constituent as:

  • Non-RCRA Regulated Hazardous Waste (Solid/Liquid), N.O.S.[2] (Contains Chloropyrazinone derivative).[1][10]

  • Waste Code: Check local regulations (e.g., D022 if chloroform is used, or generic state codes for halogenated organics).

References

  • PubChem. (2025).[3] 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one Compound Summary. National Library of Medicine.[3] [Link][1]

  • US Occupational Safety and Health Administration (OSHA). (2016).[3] Controlling Occupational Exposure to Hazardous Drugs. [Link][1]

  • US Environmental Protection Agency (EPA). (2023).[3] Management Standards for Hazardous Waste Pharmaceuticals. [Link][1]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one

As a novel compound in drug development, 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one presents a unique set of handling requirements. This guide provides essential safety and logistical information to ensure the well-be...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in drug development, 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one presents a unique set of handling requirements. This guide provides essential safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document synthesizes data from structurally related molecules to establish a robust safety protocol.

Hazard Identification and Risk Assessment

Given its chemical structure—a chlorinated pyrazinone derivative—3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one should be handled as a potentially hazardous substance. Based on data from analogous compounds, the primary hazards are likely to include:

  • Skin and Eye Irritation: Many chlorinated organic compounds and heterocyclic molecules can cause irritation upon direct contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][2][3]

  • Reproductive Toxicity: Some related compounds are suspected of damaging an unborn child.[1][4]

  • Aquatic Toxicity: This compound may be very toxic to aquatic life, with long-lasting effects.[1][4]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one to minimize exposure.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent dermal absorption.[5][6] Double gloving is recommended when handling the pure compound or concentrated solutions.[6]
Eye Protection Chemical splash goggles or a face shield worn over safety glassesProtects against accidental splashes and airborne particles. Standard safety glasses are insufficient.[2][5][7]
Body Protection A laboratory coat with long sleeves and tight-fitting cuffsPrevents contact with skin and personal clothing.[6]
Respiratory Protection A NIOSH-approved respiratorRequired when handling the solid form outside of a certified chemical fume hood to prevent inhalation of dust particles.[7][8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly sealed.

Experimental Workflow

All handling of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one, especially the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine particles.

  • Solution Preparation: Add the solid to the solvent slowly and carefully. Use a magnetic stirrer to aid dissolution. Avoid heating the mixture unless the protocol specifically requires it, and if so, use a well-controlled heating mantle and a condenser.

  • Reaction and Analysis: Conduct all reactions and subsequent analyses within the fume hood.

  • Post-Experiment Decontamination: After the experiment, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don PPE handle_weigh Weigh Compound prep_ppe->handle_weigh prep_fume_hood Verify Fume Hood prep_fume_hood->handle_weigh prep_materials Gather Materials prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Conduct Experiment handle_dissolve->handle_react cleanup_decontaminate Decontaminate Surfaces handle_react->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe

Caption: Safe handling workflow for 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All waste contaminated with 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[2]

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure

Follow your institution's hazardous waste disposal guidelines. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[10] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can safely handle 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one and contribute to a secure and productive research environment.

References

  • BASF. (2025, July 28).
  • BASF. (2026, February 24).
  • MilliporeSigma. (2025, September 24).
  • DIY Pest Control Products. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Aaronchem. (2024, November 1).
  • MedchemExpress.com. (2026, January 26).
  • Fisher Scientific. (n.d.).
  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • ChemScene. (2022, March 10).
  • Chemicalbook. (n.d.). 2-[(3-CHLOROPHENYL)METHOXY]-6-(1-PIPERAZINYL)
  • Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.